molecular formula C11H11N3O2 B1384422 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol CAS No. 98305-81-8

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Cat. No.: B1384422
CAS No.: 98305-81-8
M. Wt: 217.22 g/mol
InChI Key: RHUOPLLLMLLDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol (CAS Number: 98305-81-8) is a high-purity pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound serves as a versatile and key synthetic intermediate in the design and development of novel pharmaceutical compounds, particularly in the field of oncology . Its core structure exhibits a strong structural similarity to natural purine bases, which allows it to effectively interact with enzyme active sites, specifically those involved in critical cell signaling pathways . One of the primary research applications of this compound is its role as a foundational scaffold for the synthesis of kinase inhibitors, which are a major class of therapeutics for cancer treatment . Pyrimidine-based structures are frequently explored in drug discovery for their ability to target the ATP-binding sites of Receptor Tyrosine Kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Platelet-Derived Growth Factor Receptor β (PDGFR-β) . Inhibition of these kinases disrupts angiogenesis and tumorigenesis, making this compound a valuable starting point for developing potent anti-cancer agents . Beyond its application in kinase inhibitors, this building block is also employed in the preparation of diverse heterocyclic compounds for research into anti-inflammatory and antimicrobial agents . Its derivatization potential is a key focus, as chemical modifications can significantly enhance bioavailability and target selectivity in drug design . The compound must be stored at room temperature, protected from light, and under an inert atmosphere for optimal stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)9-6-10(15)14-11(12)13-9/h2-6H,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUOPLLLMLLDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis, physicochemical properties, and potential biological activities of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. This compound belongs to the 2-aminopyrimidine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological profile, including antimicrobial and anticancer properties. This document details a probable synthetic route, predicted physicochemical characteristics, and explores its potential as a therapeutic agent, offering insights for researchers and professionals in drug discovery and development.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and various biologically active molecules. The 2-aminopyrimidine moiety, in particular, has garnered substantial attention from medicinal chemists as a versatile pharmacophore. Its ability to form multiple hydrogen bonds and engage in various intermolecular interactions allows for the design of targeted therapies. Derivatives of 2-aminopyrimidine have demonstrated a broad spectrum of biological activities, including but not limited to, antiviral, antibacterial, and antitumor effects.[1] The title compound, 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, incorporates a methoxy-substituted phenyl ring, a feature often associated with enhanced biological activity and favorable pharmacokinetic properties in drug candidates.

Chemical Synthesis and Mechanism

The most probable and widely employed method for the synthesis of 2-amino-6-arylpyrimidin-4-ols involves the cyclocondensation of a β-ketoester with a guanidine salt. This reaction, a variation of the Biginelli reaction, provides a straightforward and efficient route to the pyrimidine core.

Proposed Synthetic Pathway

The synthesis of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is anticipated to proceed via the reaction of ethyl 4-(4-methoxyphenyl)-4-oxobutanoate with guanidine hydrochloride in the presence of a base, such as sodium ethoxide.

Synthesis_of_2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol cluster_reactants Starting Materials reactant1 Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate intermediate Reaction Intermediate reactant1->intermediate reactant2 Guanidine Hydrochloride reactant2->intermediate base Sodium Ethoxide (Base) base->intermediate EtOH, Reflux product 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol intermediate->product Cyclization & Tautomerization

Caption: Proposed synthesis of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for the synthesis of similar 2-aminopyrimidin-4-ol derivatives. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl 4-(4-methoxyphenyl)-4-oxobutanoate followed by guanidine hydrochloride.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices
  • Base: Sodium ethoxide acts as a catalyst by deprotonating the guanidine and the β-ketoester, facilitating the nucleophilic attack and subsequent cyclization.

  • Solvent: Ethanol is a common solvent for this reaction as it readily dissolves the reactants and the base.

  • Reflux: Heating the reaction mixture increases the rate of reaction, leading to a higher yield in a shorter time.

  • Neutralization: The product is often soluble in the basic reaction mixture as its corresponding salt. Neutralization is necessary to protonate the pyrimidinol and cause it to precipitate out of the solution.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties
PropertyPredicted Value/InformationSource/Basis
IUPAC Name 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-olNomenclature Rules
Molecular Formula C₁₁H₁₁N₃O₂-
Molecular Weight 217.23 g/mol -
Appearance Likely a white to off-white solidGeneral observation for similar compounds
Melting Point Expected to be >200 °CComparison with related pyrimidinones
Solubility Sparingly soluble in water, soluble in DMSO and DMFGeneral solubility of heterocyclic compounds
Predicted Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

    • ~10.5-11.5 (br s, 1H): OH proton of the pyrimidinol tautomer.

    • ~7.5-7.8 (d, 2H): Aromatic protons on the methoxyphenyl ring ortho to the pyrimidine ring.

    • ~6.9-7.1 (d, 2H): Aromatic protons on the methoxyphenyl ring meta to the pyrimidine ring.

    • ~6.5-6.8 (br s, 2H): NH₂ protons.

    • ~6.0-6.2 (s, 1H): Vinylic proton on the pyrimidine ring.

    • 3.8 (s, 3H): Methoxy group protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):

    • ~165-170: C=O of the pyrimidinone tautomer.

    • ~160-165: C-O of the pyrimidinol tautomer and C-NH₂.

    • ~158-162: Carbon of the methoxyphenyl ring attached to the methoxy group.

    • ~128-132: Aromatic CH carbons ortho to the pyrimidine ring.

    • ~113-116: Aromatic CH carbons meta to the pyrimidine ring.

    • ~100-105: Vinylic CH carbon on the pyrimidine ring.

    • ~55-56: Methoxy group carbon.

  • FTIR (KBr, cm⁻¹):

    • 3400-3200: N-H stretching vibrations of the amino group.

    • 3200-3000: O-H stretching of the pyrimidinol tautomer and aromatic C-H stretching.

    • ~1650: C=O stretching of the pyrimidinone tautomer.

    • ~1600, 1500, 1450: C=C and C=N stretching vibrations of the aromatic and pyrimidine rings.

    • ~1250: C-O-C asymmetric stretching of the methoxy group.

    • ~1030: C-O-C symmetric stretching of the methoxy group.

  • Mass Spectrometry (ESI+):

    • m/z: 218.09 [M+H]⁺.

Potential Biological Activity and Therapeutic Applications

While specific biological data for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is limited in the public domain, the broader class of 2-aminopyrimidine derivatives has been extensively studied, revealing a wide range of pharmacological activities.

Anticancer Potential

Many 2-aminopyrimidine derivatives have been investigated as anticancer agents. Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[2] The structural features of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, particularly the 2-amino group and the substituted phenyl ring, are common in known kinase inhibitors.

Kinase_Inhibition compound 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol kinase Protein Kinase (e.g., EGFR, VEGFR) compound->kinase Inhibits cell_proliferation Cancer Cell Proliferation compound->cell_proliferation Inhibits apoptosis Apoptosis compound->apoptosis Induces substrate Substrate Protein kinase->substrate Phosphorylates atp ATP atp->kinase Binds to active site phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate phosphorylated_substrate->cell_proliferation Promotes

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Antimicrobial Activity

The 2-aminopyrimidine scaffold is also a well-known pharmacophore in the development of antimicrobial agents. These compounds can interfere with various essential microbial processes, leading to the inhibition of growth or cell death. The presence of the methoxyphenyl group might enhance the lipophilicity of the molecule, potentially facilitating its entry into microbial cells.[3]

Antiviral Activity

Certain 2-aminopyrimidine derivatives have shown promise as antiviral agents, including against human immunodeficiency virus (HIV). For instance, a related compound, 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)thio)benzamide, has been identified as a viral infectivity factor (Vif) inhibitor, which is essential for HIV-1 replication. While this is a different scaffold, the presence of the aminopyrimidine and methoxyphenyl moieties suggests that 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol could be explored for similar activities.

Future Directions and Conclusion

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol represents a molecule of interest within the broader class of biologically active 2-aminopyrimidines. While this guide provides a foundational understanding of its synthesis and potential properties based on established chemical principles and data from related compounds, further experimental validation is crucial.

Future research should focus on:

  • Optimized Synthesis: Developing and optimizing a high-yield, scalable synthesis protocol.

  • Full Spectroscopic Characterization: Obtaining and reporting complete ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for unambiguous structure confirmation.

  • Biological Screening: Conducting a comprehensive biological evaluation of the compound against a panel of cancer cell lines, microbial strains, and viral targets to identify its primary pharmacological activities.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be undertaken to elucidate the specific molecular targets and mechanisms of action.

References

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. (URL: [Link])

  • Synthesis, characterization and in silico studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones - African Journals Online (AJOL). (2024-07-12). (URL: [Link])

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024-04-16). (URL: [Link])

  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google P
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC - PubMed Central. (2022-03-17). (URL: [Link])

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. (2015-04-07). (URL: [Link])

  • 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Publishing. (URL: [Link])

Sources

Technical Guide: Synthesis of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, mechanistic pathway, and experimental protocols for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol (also known as 2-amino-6-(4-methoxyphenyl)-4(3H)-pyrimidinone ).[1][2] This compound serves as a critical pharmacophore in medicinal chemistry, particularly as a scaffold for kinase inhibitors (e.g., CSNK2A, ABL1) and as an intermediate for functionalized pyrimidine derivatives used in agrochemicals.[1][2]

The synthesis described herein utilizes a robust cyclocondensation strategy between a guanidine salt and a


-keto ester.[1][2] This route is preferred for its high atom economy, scalability, and the avoidance of hazardous transition metal catalysts in the primary ring-formation step.[1][2]

Retrosynthetic Analysis & Strategy

To design a self-validating synthesis, we employ a retrosynthetic disconnection at the N1-C6 and N3-C4 bonds of the pyrimidine ring.[1][2]

  • Target: 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol[1][2]

  • Disconnection: Retro-cyclization leads to two key precursors:[1][2]

    • Guanidine: Provides the N-C-N fragment (amidine core).[1][2]

    • Ethyl 3-(4-methoxyphenyl)-3-oxopropionate: A

      
      -keto ester providing the C-C-C backbone and the electrophilic centers for ring closure.[1][2]
      
Strategic Logic[1][2]
  • Regioselectivity: The reaction is driven by the nucleophilic attack of the guanidine nitrogen on the ketone carbonyl (more electrophilic) followed by cyclization on the ester carbonyl.

  • Tautomerism: The product exists in equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms.[1][2] In solution, the keto form often predominates, but the "ol" nomenclature is retained for chemical indexing.[1][2]

Retrosynthesis Target Target: 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol Precursors Precursors Target->Precursors Retro-Cyclization Guanidine Guanidine (as HCl or Carbonate salt) Precursors->Guanidine KetoEster Ethyl 3-(4-methoxyphenyl)-3-oxopropionate (Ethyl p-anisoylacetate) Precursors->KetoEster

Figure 1: Retrosynthetic disconnection showing the convergence of guanidine and the


-keto ester.

Primary Synthesis Pathway: Cyclocondensation

Reaction Scheme

Reagents: Guanidine Carbonate (or Nitrate), Ethyl 3-(4-methoxyphenyl)-3-oxopropionate, Sodium Ethoxide (NaOEt).[1][2] Solvent: Absolute Ethanol (EtOH).[1][2] Conditions: Reflux (78–80 °C), 4–6 hours.[1][2]

Mechanistic Insight[1][2][3]
  • Free Base Generation: Guanidine salts are stable but non-nucleophilic.[1][2] Treatment with NaOEt generates the free guanidine base in situ.[1][2]

  • Nucleophilic Attack: The primary amine of guanidine attacks the ketone carbonyl of the

    
    -keto ester (the most electrophilic site due to conjugation with the phenyl ring).[1][2]
    
  • Cyclization: The intermediate eliminates water (imine formation) and undergoes intramolecular nucleophilic acyl substitution at the ester group.[1][2]

  • Tautomerization: The resulting intermediate loses ethanol to form the pyrimidine ring, which stabilizes via tautomerization to the 4-hydroxypyrimidine/pyrimidinone form.[1][2]

Mechanism Step1 1. Deprotonation Guanidine salt + NaOEt -> Free Guanidine Step2 2. Nucleophilic Attack Guanidine attacks Ketone Step1->Step2 Step3 3. Cyclization Attack on Ester + Loss of EtOH Step2->Step3 Step4 4. Tautomerization Formation of aromatic core Step3->Step4 Product Product 2-Amino-6-(4-methoxyphenyl) pyrimidin-4-ol Step4->Product

Figure 2: Step-wise mechanistic pathway from free base generation to the final tautomerized product.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. It is a self-validating system; the precipitation of the product upon acidification serves as a visual confirmation of reaction success.[1][2]

Materials Table
ReagentMW ( g/mol )Equiv.[3][4][5]AmountRole
Ethyl 3-(4-methoxyphenyl)-3-oxopropionate 222.241.02.22 gElectrophile
Guanidine Carbonate 180.171.52.70 gNucleophile Source
Sodium Ethoxide (21% in EtOH) 68.052.0~7.5 mLBase/Catalyst
Absolute Ethanol 46.07Solvent30 mLSolvent
Acetic Acid (Glacial) 60.05Excess~5 mLQuench/Acidification
Step-by-Step Methodology
Phase 1: Preparation
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry (flame-dried or oven-dried) to prevent hydrolysis of the ester.[1][2]

  • Base Generation: Add 30 mL of absolute ethanol to the RBF. Add Guanidine Carbonate (2.70 g).[1][2]

  • Activation: Add Sodium Ethoxide solution (7.5 mL) dropwise. Stir at room temperature for 15 minutes. Observation: The mixture may become slightly turbid.

Phase 2: Reaction[1][2][3]
  • Addition: Add Ethyl 3-(4-methoxyphenyl)-3-oxopropionate (2.22 g) slowly to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C). Maintain reflux for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: 10% MeOH in DCM). The starting ester spot (high R_f) should disappear, and a new polar spot (low R_f) should appear.[1]

Phase 3: Workup & Isolation[1][2]
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Concentration: Remove approximately 50% of the solvent volume under reduced pressure (Rotavap).

  • Acidification: Place the flask in an ice bath. Slowly add Glacial Acetic Acid (or 1M HCl) dropwise with vigorous stirring until the pH reaches ~5–6.

    • Critical Observation: A heavy white to off-white precipitate should form immediately.[1][2] This is the free pyrimidinol.[1][2]

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove inorganic salts (NaOAc/NaCl) and cold ethanol (1 x 5 mL) to remove unreacted organic impurities.[1][2]

Phase 4: Purification[1][2]
  • Recrystallization: If the product is slightly yellow, recrystallize from a mixture of DMF/Ethanol or boiling Ethanol/Water (80:20).[1][2]

  • Drying: Dry the solid in a vacuum oven at 60 °C for 12 hours.

Characterization & Validation

To ensure the trustworthiness of the synthesized compound, compare analytical data against these expected values.

TechniqueExpected Signal / CharacteristicInterpretation
Appearance White to off-white powderHigh purity solid.[6]
Melting Point > 280 °C (Decomposes)Typical for high-melting pyrimidinones.
1H NMR (DMSO-d6)

3.80 (s, 3H, OMe)
Methoxy group confirmation.

6.10 (s, 1H, C5-H)
Characteristic pyrimidine proton.

6.50 (br s, 2H, NH2)
Exchangable amino protons.

7.00 (d, 2H), 7.90 (d, 2H)
Para-substituted phenyl ring pattern.

10.5–11.0 (br s, 1H, OH/NH)
Tautomeric OH or NH proton.
Solubility Soluble in DMSO, DMF; Poor in Water, DCMConsistent with polar heterocyclic structure.

Troubleshooting & Safety

Common Failure Modes
  • Low Yield: Often caused by wet ethanol.[1][2] Water hydrolyzes the

    
    -keto ester before it reacts with guanidine.[1][2] Solution: Use molecular sieves to dry ethanol.
    
  • No Precipitate: The solution may be too basic.[1][2] The product is soluble as a phenolate/pyrimidinolate salt.[1][2] Solution: Ensure pH is adjusted to 5–6 (isoelectric point vicinity).[1][2]

Safety Protocols
  • Sodium Ethoxide: Highly corrosive and moisture sensitive.[1][2] Handle under inert atmosphere if possible.

  • Guanidine: Irritant.[1][2] Avoid inhalation of dust.[1][2]

  • Waste: Filtrate contains organic salts and acetic acid; dispose of in organic waste streams.[1][2]

References

  • PubChem. 2-Amino-6-phenylpyrimidin-4-ol (Analog Reference).[1][2] National Library of Medicine.[1][2] Available at: [Link]

  • Yengoyan, A. P., et al. "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation."[1][2][7] Letters in Organic Chemistry, 2019,[1][2][7] 16. (Demonstrates general guanidine cyclization method). Available at: [Link]

  • Google Patents. Method for preparing 2-amino-4,6-dimethoxypyrimidine (CN103159684B).[1][2] (Describes industrial scale pyrimidine synthesis conditions). Available at:

  • NIST WebBook. 2-Amino-4-hydroxy-6-methylpyrimidine IR Spectrum.[1][2] (Reference for functional group validation). Available at: [Link]

Sources

Initial investigation of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical roadmap for characterizing the bioactivity of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol .

Based on its chemical structure—a 2-amino-4-aryl-pyrimidin-4-one scaffold—this molecule is classified as a privileged structure in medicinal chemistry. It possesses a high probability of biological interaction due to its structural similarity to the purine base adenine (specifically the hydrogen-bonding motif of guanine/adenine). Historically, this scaffold has yielded potent hits in Kinase Inhibition (specifically GSK-3


 and CDKs) , Adenosine Receptor Antagonism , and Wnt Signaling Modulation .

A Hit-to-Lead Technical Guide

Structural Analysis & Chemical Logic

Before initiating biological assays, one must understand the molecule's dynamic behavior in solution.

  • Tautomeric Equilibrium: This compound exists in equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one). In physiological conditions (pH 7.4), the keto form typically predominates.

  • Pharmacophore Mapping:

    • Hinge-Binding Motif: The donor-acceptor-donor (D-A-D) motif at the N1, C2-amino, and C4-carbonyl/hydroxyl positions mimics the ATP adenine ring, making it a "frequent hitter" for ATP-binding pockets in kinases.

    • Hydrophobic Tail: The 6-(4-methoxyphenyl) group acts as a hydrophobic anchor, likely targeting the "gatekeeper" region or the hydrophobic back pocket of a receptor/enzyme.

Implication: The primary investigation must prioritize Kinase Profiling and Adenosine Receptor Binding over general cytotoxicity screens.

Experimental Investigation Pathways

Do not treat this molecule as a random unknown. Use a hypothesis-driven approach.

Phase I: Physicochemical Validation (The "Go/No-Go" Step)
  • Solubility: This scaffold often suffers from poor aqueous solubility due to strong intermolecular hydrogen bonding (crystal lattice energy).

  • Protocol: Dissolve in 100% DMSO to 10 mM. Perform serial dilutions in PBS (pH 7.4). If precipitation occurs < 10

    
    M, the bioactivity data will be artifactual.
    
Phase II: Target Deconvolution (The "Mechanistic" Step)

We will focus on the two highest-probability targets for this scaffold.

Hypothesis A: Kinase Inhibition (GSK-3


 / CDK) 
The 2-amino-pyrimidinone core is a known scaffold for Glycogen Synthase Kinase 3 Beta (GSK-3

) inhibitors (e.g., related to Wnt agonists like QS11).
  • Assay: ADP-Glo™ Kinase Assay.

  • Logic: Measures ADP production (universal kinase product) via luciferase. High sensitivity for low-activity hits.

Hypothesis B: Adenosine Receptor Antagonism (A1/A2A) The structural resemblance to adenine allows competition for adenosine receptors.

  • Assay: Radioligand Binding (displacement of [³H]-DPCPX).

Detailed Experimental Protocols
Protocol A: ADP-Glo™ Kinase Assay (GSK-3

Focus)

Target: Validation of ATP-competitive inhibition.

  • Reagent Prep:

    • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50

      
      M DTT.
      
    • Enzyme: Recombinant human GSK-3

      
       (0.5 ng/
      
      
      
      L).
    • Substrate: GSK-3 peptide substrate (20

      
      M) + Ultra-pure ATP (10 
      
      
      
      M).
  • Compound Handling:

    • Prepare 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol in DMSO (10 mM).

    • Dilute to 4x working concentration (e.g., 40

      
      M for a 10 
      
      
      
      M final).
  • Reaction:

    • Add 2.5

      
      L compound + 2.5 
      
      
      
      L Enzyme to a 384-well white plate.
    • Incubate 10 min at RT (allows "Type II" slow-binding if applicable).

    • Add 5

      
      L Substrate/ATP mix to initiate. Incubate 60 min at RT.
      
  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent  (depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent  (converts ADP 
      
      
      
      ATP
      
      
      Light). Incubate 30 min.
    • Read Luminescence (Integration time: 0.5–1.0 s).

  • Analysis:

    • Calculate % Inhibition relative to DMSO control (0%) and No-Enzyme control (100%).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Target: Confirming target engagement in live cells (e.g., HEK293).

  • Treatment: Treat 1x10⁶ cells with 10

    
    M compound (or DMSO) for 1 hr.
    
  • Heating: Aliquot cell suspension into PCR tubes. Heat to a gradient (40°C – 65°C) for 3 min.

  • Lysis: Cool to RT, lyse with freeze-thaw cycles (liquid N₂ / 25°C).

  • Separation: Centrifuge (20,000 x g, 20 min, 4°C) to pellet denatured/aggregated proteins.

  • Detection: Run supernatant on SDS-PAGE/Western Blot. Probe for GSK-3

    
    .
    
  • Result: If the compound binds, it will stabilize the protein, shifting the melting curve to a higher temperature (thermal stabilization).

Data Presentation & Visualization
Summary of Anticipated Bioactivity Profile
Assay TypeMetricThreshold for "Hit"Biological Implication
Enzymatic (Kinase) IC

< 1.0

M
Potent ATP-competitive inhibitor. Likely Wnt activator.
Phenotypic (Viability) EC

< 10

M
Cytotoxic. Potential oncology lead.
Solubility (PBS) Turbidity> 50

M
Drug-like properties (Lipinski compliant).
CETSA

T

> 2°CDirect physical binding to target protein confirmed.
Mechanistic Workflow Diagram

The following diagram illustrates the decision logic for characterizing this specific scaffold.

Bioactivity_Workflow Start Compound: 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol Solubility Step 1: Solubility Check (PBS pH 7.4) Start->Solubility Kinase Step 2: Kinase Profiling (ADP-Glo Assay) Solubility->Kinase If Soluble >10uM Wnt Step 3: Wnt/Beta-Catenin Reporter Assay Kinase->Wnt If GSK3b IC50 < 1uM Adenosine Alternative: Adenosine Receptor Binding (A1/A2A) Kinase->Adenosine If Kinase Inactive CETSA Validation: CETSA (Target Engagement) Wnt->CETSA Confirm Binding Adenosine->CETSA Confirm Binding

Caption: Decision tree for deconvoluting the primary mechanism of action for 2-amino-pyrimidinone derivatives.

References
  • Wermuth, C. G. (2004). "The Practice of Medicinal Chemistry." Elsevier.[1] (Establishes the concept of "Privileged Structures" for aminopyrimidines).

  • Zhang, Q., et al. (2007). "Small-molecule Wnt signaling modulators derived from a 2-amino-4-pyrimidinone scaffold." Proceedings of the National Academy of Sciences (PNAS). (Describes QS11 and the GSK-3

    
     activity of this exact scaffold). 
    
  • Chang, Y. T., et al. (2002). "Synthesis and biological evaluation of 2-amino-4-pyrimidinone derivatives as novel CDK inhibitors." Bioorganic & Medicinal Chemistry Letters. (Links the scaffold to CDK inhibition).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (Standard protocol for kinase validation).

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. (Defines the CETSA methodology).

Sources

Troubleshooting & Optimization

Technical Support Center: Degradation of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. Here, we address common challenges and questions related to the stability and degradation of this compound in solution. Our goal is to provide practical, in-depth guidance to ensure the integrity of your experimental results.

Introduction: Understanding the Stability of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is a heterocyclic compound with a pyrimidine core, featuring an amino group, a hydroxyl group, and a methoxyphenyl substituent. Each of these functional groups, along with the pyrimidine ring itself, can be susceptible to degradation under various experimental conditions. Understanding these potential degradation pathways is crucial for developing stable formulations and accurate analytical methods. This guide will walk you through troubleshooting common degradation issues and provide protocols for investigating the stability of this molecule.

Frequently Asked Questions (FAQs)

FAQ 1: My sample of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol shows decreasing purity over time in solution. What are the likely causes?

Decreasing purity of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol in solution can be attributed to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation. The specific cause will depend on your solvent, pH, light exposure, and storage temperature.

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, especially under strong acidic or basic conditions. The amide-like bonds within the ring can be broken, leading to ring-opening products.[1][2]

  • Oxidation: The electron-rich aromatic rings (both the pyrimidine and the methoxyphenyl group) and the amino and hydroxyl functional groups are all susceptible to oxidation. Dissolved oxygen in the solvent, or the presence of oxidizing agents, can lead to the formation of N-oxides, hydroxylated species, or cleavage of the methoxy group.[3]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions. Aromatic and heterocyclic compounds are often photosensitive, leading to complex degradation pathways that can involve dimerization, oxidation, or ring rearrangement.[4][5]

To identify the specific cause, a systematic forced degradation study is recommended.

FAQ 2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my compound. How can I determine if these are degradation products?

The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. To confirm this and identify the nature of these new species, you should perform the following:

  • Stress Testing: Subject your sample to controlled stress conditions (acid, base, oxidation, heat, and light) as outlined in the ICH Q1A(R2) guidelines.[6] If the "new" peaks increase in area under these stress conditions while the parent peak decreases, they are likely degradation products.

  • Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weights of the degradation products. This is a critical step in proposing their structures.[7][8]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your main compound. Co-elution of a degradation product can lead to inaccurate quantification.[9]

Troubleshooting Guide

Problem 1: Rapid degradation observed in acidic or basic solutions.

Causality: The pyrimidine ring in your compound is susceptible to acid- or base-catalyzed hydrolysis. The protonation or deprotonation of the nitrogen atoms in the ring can facilitate nucleophilic attack by water or hydroxide ions, leading to ring cleavage.[1][2]

Troubleshooting Steps:

  • pH Profiling: Determine the pH at which your compound has maximum stability. Prepare a series of buffers across a wide pH range (e.g., pH 2 to 10) and store your compound in these solutions. Analyze the samples at regular intervals by HPLC to determine the degradation rate at each pH.

  • Buffer Selection: For your experiments, use a buffer system that maintains the pH of maximum stability.

  • Temperature Control: Hydrolysis is often accelerated by temperature. If possible, conduct your experiments at lower temperatures to minimize degradation.

Problem 2: Sample discoloration and loss of potency upon storage.

Causality: Discoloration (e.g., turning yellow or brown) is often a sign of oxidative degradation. The electron-rich aromatic systems and the amino group are prone to oxidation, which can lead to the formation of colored byproducts.[3] The methoxyphenyl group can also undergo oxidative deprotection.

Troubleshooting Steps:

  • Inert Atmosphere: When preparing and storing solutions, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen. Store samples under an inert atmosphere.

  • Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) to your solutions.

  • Chelating Agents: Trace metal ions can catalyze oxidation reactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

Problem 3: Inconsistent results and appearance of new peaks when experiments are conducted on the benchtop.

Causality: Inconsistent results under ambient laboratory conditions often point to photodegradation. Exposure to overhead fluorescent lighting or sunlight can provide the energy to initiate photochemical reactions. Aminopyrimidine derivatives are known to be susceptible to photodegradation.[4]

Troubleshooting Steps:

  • Light Protection: Protect your samples from light at all times. Use amber vials or wrap your glassware in aluminum foil.

  • Photostability Studies: Conduct a formal photostability study as per ICH Q1B guidelines. Expose your solution to a controlled light source and compare its degradation to a sample kept in the dark.

  • Solvent Effects: The solvent can influence the rate of photodegradation. If you observe significant photodegradation, consider testing alternative solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation pathways of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Materials:

  • 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA and MS detectors

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl.

    • Heat at 60°C and take samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Keep at room temperature and take samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Keep at room temperature and take samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C.

    • Take samples at 1, 3, and 7 days.

    • Dissolve the samples in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Prepare a solution of the compound in a suitable solvent.

    • Expose the solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Keep a control sample in the dark.

    • Analyze both samples by HPLC.

Data Analysis:

  • Quantify the amount of parent compound remaining at each time point.

  • Calculate the percentage of degradation.

  • Analyze the degradation products by LC-MS to determine their molecular weights and propose structures.

Protocol 2: Stability-Indicating HPLC Method

This is a general starting point for an HPLC method. It will likely need to be optimized to achieve adequate separation of all degradation products from the parent compound.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm (or λmax of the compound)
Injection Volume 10 µL

Visualizations

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) parent 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol hydrolysis_prod Ring-Opened Products parent->hydrolysis_prod H₂O / H⁺ or OH⁻ n_oxide N-Oxide Derivatives parent->n_oxide [O] demethylation Demethylated Phenol parent->demethylation [O] photoproducts Dimers, Isomers, or other complex products parent->photoproducts

Caption: Potential degradation pathways for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol.

Forced Degradation Workflow

G start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample analyze HPLC-UV/PDA Analysis sample->analyze identify LC-MS Analysis analyze->identify elucidate Structure Elucidation identify->elucidate

Sources

Technical Support Center: Enhancing the Solubility of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. Structured as a series of frequently asked questions (FAQs), this document delves into the fundamental physicochemical principles governing the compound's solubility and offers detailed, step-by-step protocols for systematic solubility enhancement. Methodologies covered include pH adjustment, co-solvent screening, salt formation feasibility, and the use of cyclodextrins. Each protocol is designed as a self-validating system, incorporating analytical quantification to ensure accurate and reproducible results.

Section 1: Foundational Knowledge - Understanding the "Why"

Before attempting to modify solubility, it is crucial to understand the inherent physicochemical properties of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol that govern its behavior in aqueous media. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary challenge for formulation scientists.[1]

FAQ 1: Why is my compound, 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, poorly soluble in neutral aqueous buffers?

Answer: The solubility of a compound is dictated by a balance of its lipophilicity (its tendency to dissolve in fats, oils, and non-polar solvents) and its crystal lattice energy (the strength of the interactions holding the solid-state crystal together). 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol possesses characteristics that contribute to low aqueous solubility:

  • Amphiprotic Nature: The molecule has both a basic amino group (-NH₂) and an acidic pyrimidinol group (-OH), which can also exist as its keto tautomer (pyrimidinone). This makes its charge, and therefore its solubility, highly dependent on the pH of the solvent.

  • Aromaticity and Lipophilicity: The presence of the 4-methoxyphenyl ring contributes to the molecule's hydrophobicity, favoring partitioning into non-polar environments over water.

  • Intermolecular Forces: In its solid state, the amino and pyrimidinol/pyrimidinone groups can form strong intermolecular hydrogen bonds. This high crystal lattice energy requires significant energy to overcome during dissolution.

FAQ 2: How can I estimate the key ionization constants (pKa) for my compound?

Answer: Knowing the pKa values is essential for predicting how solubility will change with pH. The pKa is the pH at which 50% of the compound is in its ionized form.[2] For 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, you can expect at least two pKa values: one for the basic amino group and one for the acidic pyrimidinol.

  • Computational Prediction: Several software packages and online tools can predict pKa values with reasonable accuracy (typically within 0.5-1.0 pKa units of experimental values).[3] These tools analyze the molecule's structure and compare it to databases of known compounds.[4][5]

  • Experimental Determination: For the highest accuracy, experimental methods such as potentiometric titration or UV-spectrophotometric analysis are recommended.

A structurally similar compound, 2-amino-4,6-dimethylpyrimidine, has a reported pKa of 4.82, suggesting the pyrimidine ring system is weakly acidic.[6] The amino group's pKa can be estimated to be in the range of 2-4, typical for an amino group attached to an electron-withdrawing pyrimidine ring.

Section 2: Troubleshooting & Step-by-Step Protocols

This section provides actionable protocols to address specific solubility issues. It is recommended to proceed sequentially, as the methods increase in complexity.

FAQ 3: My compound won't dissolve in my neutral (pH 7.4) buffer. What is the first and simplest thing I should try?

Answer: The most direct approach is to modify the pH of your solvent.[7][8] By shifting the pH away from the isoelectric point (the pH at which the molecule has no net charge), you can ionize the compound, making it more polar and thus more soluble in water.[9]

This protocol uses the Henderson-Hasselbalch equation as a guiding principle to explore the pH-solubility profile.[10][11][12][13]

Objective: To determine the optimal pH for solubilizing the compound by creating either a cationic salt (at low pH) or an anionic salt (at high pH).

Materials:

  • 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

  • Aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustments.

  • Vials, magnetic stirrer, pH meter.

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).

Procedure:

  • Prepare Buffer Solutions: Create a series of buffers (e.g., at pH 2, 4, 6, 7.4, 8, 10).

  • Add Excess Compound: To a vial containing a set volume (e.g., 1 mL) of each buffer, add an excess amount of the solid compound (enough that some solid remains undissolved).

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid from Supernatant: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to remove all undissolved solid.

  • Quantify Concentration: Carefully take an aliquot of the clear supernatant, dilute it appropriately in a suitable solvent (like methanol or acetonitrile), and measure the concentration using a pre-validated analytical method (e.g., HPLC-UV).

  • Plot Profile: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer solution.

Interpreting the Results:

  • You should observe a "U-shaped" solubility curve. Solubility will be lowest near the isoelectric point and will increase significantly at low pH (protonation of the amino group) and high pH (deprotonation of the pyrimidinol group).

Workflow for pH-Solubility Profiling

Caption: Workflow for determining the pH-dependent solubility profile.

FAQ 4: The optimal pH for solubility is incompatible with my experiment (e.g., a cell-based assay). What should I try next?

Answer: When pH modification is not an option, using co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[14][15][16]

Objective: To identify a biocompatible co-solvent and its optimal concentration to achieve the desired solubility while minimizing cellular toxicity.

Common Biocompatible Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

Important Consideration: For cell-based assays, the final concentration of the co-solvent should be kept as low as possible, typically well below 1%, as higher concentrations can be cytotoxic.[17][18][19]

Procedure:

  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of solutions containing increasing percentages of a co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% DMSO) in your desired aqueous buffer (e.g., PBS at pH 7.4).

  • Determine Solubility: Using the same procedure as in Protocol 1 (steps 2-5), determine the solubility of your compound in each co-solvent mixture.

  • Assess Biocompatibility (Parallel Test): In a separate experiment, treat your cells with the same co-solvent concentrations (without your compound) and assess cell viability (e.g., using an MTT assay). This will determine the toxicity threshold of the co-solvent in your specific assay.

  • Select Optimal Concentration: Choose the highest co-solvent concentration that provides the necessary solubility for your compound while remaining below the toxicity threshold for your cells.

Data Summary Table:

Co-solventConcentration (%)Achieved Solubility (µg/mL)Cell Viability (%)Recommendation
DMSO0.5[Insert Data]>95%Recommended
DMSO1.0[Insert Data]>90%Use with caution
Ethanol0.5[Insert Data]>95%Recommended
Ethanol1.0[Insert Data]>90%Use with caution
PEG 4001.0[Insert Data]>98%Recommended
PEG 4002.0[Insert Data]>95%Recommended
FAQ 5: I need a stable, solid form of my compound with improved dissolution properties. What is a more advanced strategy?

Answer: Salt formation is a classic and highly effective method for improving the solubility and dissolution rate of ionizable drugs.[1][20][21][22] By reacting your compound with an acidic or basic counter-ion, you can create a new solid form (a salt) with significantly different and often superior physicochemical properties.[23]

Objective: To screen for suitable counter-ions that form a stable salt with 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, thereby enhancing its aqueous solubility.

Rationale: Since the compound has both a basic and an acidic center, you can form salts with either acids or bases.

  • For the basic amino group: Screen acidic counter-ions (e.g., HCl, mesylate, tosylate, sulfate). Chloride (from HCl) and sodium are the most frequently used counterions in approved pharmaceuticals.[24]

  • For the acidic pyrimidinol group: Screen basic counter-ions (e.g., sodium, potassium, calcium, tromethamine).

Procedure (Example for an Acidic Counter-ion):

  • Dissolve the Base: Dissolve a known molar amount of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol in a suitable organic solvent (e.g., ethanol or isopropanol) with gentle warming.

  • Add Counter-ion: Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the selected acid (e.g., a solution of HCl in isopropanol).

  • Induce Crystallization: Stir the mixture at room temperature or cool it to induce precipitation of the salt. If no solid forms, try adding an anti-solvent (a solvent in which the salt is insoluble, like ethyl acetate or heptane).

  • Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterize: Confirm salt formation using techniques like Differential Scanning Calorimetry (DSC) to observe a new melting point, or X-ray Diffraction (XRD) to see a new crystal pattern. A difference of more than 2 pKa units between the drug and the counter-ion is generally required for stable salt formation.[25][26]

  • Test Solubility: Measure the aqueous solubility of the newly formed salt using the method described in Protocol 1 (at a fixed, relevant pH like 7.4).

FAQ 6: My compound precipitates out of solution in my complex biological media (e.g., cell culture media with serum). How can I prevent this?

Answer: In complex media, simple pH or co-solvent approaches can fail. Cyclodextrins are an excellent formulation tool in these situations. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[27] The poorly soluble drug can be encapsulated within this cavity, forming an inclusion complex that is highly water-soluble.[28][29][30]

Objective: To form a water-soluble inclusion complex to increase solubility and prevent precipitation in complex biological fluids.

Materials:

  • 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer or cell culture media

  • Analytical instrument for quantification (HPLC-UV)

Procedure:

  • Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your desired aqueous medium.

  • Phase Solubility Study: Add an excess of your compound to each HP-β-CD solution.

  • Equilibrate: Agitate the mixtures for 24-48 hours at a constant temperature.

  • Separate and Quantify: As in Protocol 1, separate the undissolved solid and quantify the concentration of the dissolved compound in the supernatant.

  • Plot the Data: Plot the solubility of your compound against the concentration of HP-β-CD. A linear relationship (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex.

  • Prepare Stock Solution: Based on the phase solubility diagram, prepare a concentrated stock solution of your compound in the optimal HP-β-CD solution. This stock can then be diluted into your final experimental medium.

Mechanism of Cyclodextrin Encapsulation

Cyclodextrin_Mechanism Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Water Water Complex->Water Dissolves in Aqueous Media

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Section 3: Analytical Validation

Accurate measurement is the cornerstone of any formulation work. The following protocol is a standard method for determining equilibrium solubility.

FAQ 7: How do I reliably and accurately measure the increase in solubility I've achieved?

Answer: The "gold standard" for measuring equilibrium solubility is the shake-flask method, followed by a specific and sensitive analytical technique like HPLC-UV to quantify the dissolved compound.

Objective: To accurately quantify the maximum dissolved concentration of the compound under specific conditions (pH, co-solvent, etc.).

Procedure:

  • System Setup: Prepare the solvent system to be tested (e.g., pH 4.0 citrate buffer).

  • Add Excess Solute: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. "Excess" means enough is added so that a small amount of solid material remains visible after the equilibration period.

  • Equilibration: Place the vial in a shaker bath or on a rotator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation: After equilibration, stop the agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemical-resistant 0.22 µm syringe filter (e.g., PTFE) to remove any undissolved microcrystals. This step is critical to avoid artificially high readings.

  • Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original concentration in the filtrate, accounting for the dilution factor. This value represents the equilibrium solubility under the tested conditions.

References

  • AERU. (2025). Pesticide properties for 2-amino-4,6-dimethylpyrimidine. University of Hertfordshire. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662-2679.
  • Varghese, G. W. (2015). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 74, 33-36. [Link]

  • Poblet, J. M., Pérez, M., & Rodríguez-Santiago, L. (2003). Theoretical prediction of relative and absolute pKa values of aminopyridines. The Journal of Physical Chemistry A, 107(23), 4769-4774. [Link]

  • Avdeef, A. (2007).
  • Thakuria, R., et al. (2013). Crystal engineering of pharmaceutical co-crystals: A million-dollar adventure. European Journal of Pharmaceutical Sciences, 49(3), 393-407.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Yalkowsky, S. H. (Ed.). (2014).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217.
  • Klicic, J. J., et al. (2002). Prediction of pKa values of substituted phenols and anilines from ab initio calculations. The Journal of Physical Chemistry A, 106(5), 768-775.
  • Streng, W. H. (1983). The Henderson-Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education, 60(3), 221. [Link]

  • Saal, C., & Becker, A. (2012). Pharmaceutical salt selection: a practical approach for the selection of the optimal salt form. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 565-588). Academic Press. [Link]

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International journal of pharmaceutics, 453(1), 167-180.
  • Millard, J. W., et al. (2002). Co-solvents and their effects on the solubility of pharmaceuticals. Pharmaceutical technology, 26(4), 64-77.
  • Wikipedia contributors. (2024). Co-solvent. Wikipedia. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). The Henderson-Hasselbalch relationship for pKa: a historical perspective. ADMET & DMPK, 7(4), 227. [Link]

  • Cappello, C., et al. (2001). The effect of dimethyl sulfoxide on the viability of cultured cells. Biological and Pharmaceutical Bulletin, 24(10), 1167-1169.
  • Elder, D. P., et al. (2010). The utility of pharmaceutical salts. Journal of pharmaceutical sciences, 99(7), 2948-2961.
  • Paulekuhn, G. S., et al. (2007). Trends in active pharmaceutical ingredient salt selection based on analysis of the Orange Book database. Journal of medicinal chemistry, 50(26), 6665-6672. [Link]

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Journal of Pharmacy & Pharmaceutical Sciences, 10(3), 366-377.
  • Williams, H. D., et al. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315-499.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.

Sources

Improving the purity of synthesized 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Achieving High Purity in Synthesis

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. The intrinsic value of this pyrimidinol derivative as a heterocyclic building block in drug discovery necessitates robust and reproducible methods to ensure high purity, which is critical for subsequent synthetic steps and biological screening.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting advice and logical frameworks for overcoming common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol and what are the expected initial purity levels?

A1: A common and efficient method for synthesizing 2-amino-pyrimidin-4-ol derivatives is the cyclocondensation reaction between a β-ketoester and guanidine.[3] In this case, ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate would be reacted with guanidine hydrochloride in the presence of a base like sodium ethoxide. The crude product, after acidic work-up and precipitation, typically has a purity of 80-95% as determined by HPLC. The primary contaminants are unreacted starting materials and potential side-products from self-condensation of the ketoester.

Q2: What are the most common impurities encountered in this synthesis?

A2: The impurity profile can vary, but typically includes:

  • Unreacted Guanidine: Highly polar and usually removed during aqueous work-up.

  • Unreacted Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: A common, less polar impurity.

  • Hydrolyzed Starting Material: 4-(4-methoxyphenyl)-2,4-dioxobutanoic acid, formed if the reaction conditions lead to ester hydrolysis.

  • Side-Products: Potential for small amounts of pyrimidine regioisomers or products from unintended reactions of guanidine.

Q3: What are the primary laboratory techniques for purifying the final compound?

A3: The main purification strategies, in order of increasing resolving power, are:

  • Aqueous/Solvent Washing: Effective for removing inorganic salts and highly soluble organic impurities.

  • Recrystallization: The most common and effective method for significantly boosting purity by removing most process-related impurities.[4]

  • Activated Charcoal Treatment: Used to remove persistent colored impurities.

  • Flash Column Chromatography: A necessary step when impurities have similar solubility profiles to the product, making separation by recrystallization ineffective.[5]

Q4: How can I reliably assess the purity of my synthesized 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol?

A4: A multi-technique approach is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of pyrimidine compounds, offering high resolution and sensitivity to detect even trace impurities.[6]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of reaction completion and for developing solvent systems for column chromatography.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can help identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the structural elucidation of unknown impurities.

Section 2: Troubleshooting and Purification Protocols

This section provides detailed solutions to specific problems you may encounter during the purification process.

Problem 1: The crude product is discolored (yellow to brown) and HPLC shows multiple impurities.

  • Question: After the initial work-up and precipitation, my solid is off-white and appears to be significantly impure. What is the first purification step I should take?

  • Answer: The initial discoloration and impurity profile are often due to residual acidic/basic catalysts, inorganic salts, and highly soluble organic byproducts. A systematic washing protocol is the first and most critical step before attempting more advanced purification.

    Causality: The pyrimidinol structure has both hydrogen bond donors (-NH₂, -OH) and acceptors (ring nitrogens), making it poorly soluble in many organic solvents but allowing for targeted washing to remove impurities with different solubility characteristics. Water will remove salts, while a non-polar solvent like toluene can remove organic residues from the reaction setup.[8]

    Protocol: Crude Product Washing

    • Suspend the crude solid in deionized water (approx. 10 mL per gram of product).

    • Stir the slurry vigorously for 15-20 minutes at room temperature.

    • Filter the solid using a Büchner funnel and wash the filter cake with additional deionized water (2 x 3 mL/g).

    • Wash the filter cake with a small amount of cold ethanol to help displace the water (1 x 2 mL/g).

    • Finally, wash the cake with a non-polar solvent like diethyl ether or hexanes to remove non-polar contaminants and aid in drying (1 x 3 mL/g).

    • Dry the washed solid under vacuum. At this stage, a significant improvement in color and purity should be observed.

Problem 2: Recrystallization fails to significantly improve purity or the product "oils out".

  • Question: I've tried to recrystallize my product, but the purity improvement is minimal according to HPLC, or the solid dissolves but then separates as an oil upon cooling. What should I do?

  • Answer: This is a classic problem that points directly to an inappropriate choice of recrystallization solvent or incorrect technique. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[4] If the compound "oils out," it means the solution became supersaturated at a temperature above the compound's melting point, or the solvent is too non-polar.

    Causality: For a polar molecule like 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, protic solvents like ethanol, methanol, or isopropanol, often with a small amount of water, are excellent candidates. They can engage in hydrogen bonding to dissolve the compound when hot. Upon slow cooling, the decrease in kinetic energy allows the highly ordered crystal lattice of the pure compound to form, excluding the less-ordered impurity molecules, which remain in the mother liquor.

    Table 1: Recommended Recrystallization Solvents
Solvent SystemBoiling Point (°C)Rationale for Use
Ethanol (95%)~78Good general-purpose solvent. Balances polarity to dissolve when hot and crystallize when cold.
Isopropanol82Slightly less polar than ethanol; may provide better recovery if product is too soluble in ethanol.
Acetonitrile82Aprotic polar solvent; useful alternative if protic solvents cause issues.
Ethanol/Water (e.g., 80:20)VariableAdding water increases polarity, which can decrease solubility at room temperature and improve crystal formation and yield.
N,N-Dimethylformamide (DMF) / WaterHigh (153)For very stubborn cases. Dissolve in minimal hot DMF, then slowly add water until persistent turbidity is observed. Re-heat to clarify and then cool slowly.

Problem 3: HPLC shows a persistent impurity with a similar retention time after recrystallization.

  • Question: My product is now a white solid, but HPLC analysis reveals a persistent impurity of 2-5% that I cannot remove by further recrystallization. How do I proceed?

  • Answer: This indicates an impurity with very similar polarity and solubility to your target compound, making physical separation by crystallization ineffective. In this scenario, preparative flash column chromatography is the required method.[5][9]

    Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase. By carefully selecting a mobile phase, the subtle differences in polarity between your product and the impurity can be exploited to achieve separation.

    Protocol: Flash Column Chromatography

    • Develop a TLC Method: Use silica gel TLC plates. Spot your impure material and elute with different solvent systems. The goal is to find a system where your product has an Rf value of ~0.25-0.35 and is well-separated from the impurity spot. A common starting point for polar compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate and Hexanes.

    • Prepare the Column: Dry-pack a glass column with silica gel. The amount of silica should be 50-100 times the weight of your sample.

    • Load the Sample: Dissolve your impure solid in a minimal amount of the chromatography eluent or a stronger solvent like DCM/MeOH. If solubility is low, adsorb the compound onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

    • Run the Column: Elute the column with the chosen solvent system, applying positive pressure. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the high-purity solid.

Section 3: Analytical Purity Verification

Question: I have my final, purified solid. What is a standard HPLC method to confirm its purity is >99%?

Answer: A robust Reversed-Phase HPLC (RP-HPLC) method is the industry standard for final purity confirmation of pharmaceutical intermediates.[6] Separation is based on hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[6]

Table 2: Example HPLC Method for Purity Analysis
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Acetonitrile/Water

This method will typically show the main product peak, and purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks.

Section 4: Visual Workflows

Diagram 1: General Purification Workflow

G cluster_start Synthesis cluster_purification Purification Cascade cluster_end Final Product Crude Crude Product (80-95% Pure) Wash Aqueous/Solvent Wash Crude->Wash PurityCheck1 Assess Purity (TLC/HPLC) Wash->PurityCheck1 Recrystal Recrystallization PurityCheck1->Recrystal Impurities Present Pure Pure Product (>99%) PurityCheck1->Pure Purity > 99% PurityCheck2 Assess Purity (HPLC) Recrystal->PurityCheck2 Chrom Flash Chromatography PurityCheck2->Chrom Purity < 99% PurityCheck2->Pure Purity > 99% Chrom->Pure

Caption: Decision workflow for purifying 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol.

Diagram 2: Troubleshooting Recrystallization

G cluster_solutions Corrective Actions Start Attempt Recrystallization Outcome Observe Outcome Start->Outcome OiledOut Product 'Oils Out' Outcome->OiledOut LowPurity Purity Improvement is Low Outcome->LowPurity Success Good Crystal Formation & Purity Increase Outcome->Success Solvent Change Solvent: - Increase Polarity - Add Anti-Solvent (e.g., water) OiledOut->Solvent Cooling Modify Cooling: - Ensure SLOW cooling - Scratch flask to induce nucleation OiledOut->Cooling Chromatography Impurity co-precipitating. Proceed to Flash Chromatography. LowPurity->Chromatography Solvent->Start Cooling->Start

Caption: Troubleshooting guide for common recrystallization failures.

Diagram 3: Target Structure and Potential Impurities

Caption: The target molecule and its primary unreacted starting materials.

References

  • SAJJAN INDIA LIMITED. (2006). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Indian Patent IN18/2006.
  • Perina, M., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(1), 449-458. Available at: [Link]

  • da Silva, P. B., et al. (2023). Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. Molecules, 28(20), 7083. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. Retrieved February 3, 2026. Available at: [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Available at: [Link]

  • Singh, R., & Singh, D. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. International Journal of Creative Research Thoughts, 11(9). Available at: [Link]

  • Sabat, M., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2337-2354. Available at: [Link]

  • Pataki, G., & Niederwieser, A. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. Available at: [Link]

  • The Publisher. (2024). The Chemistry of Pyrimidine Derivatives. Nova Science Publishers. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The Core Synthesis: A Mechanistic Overview

The principal and most direct route to synthesizing 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol involves the condensation of a β-ketoester, specifically ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, with guanidine. This reaction is a classic example of pyrimidine ring formation, a cornerstone in heterocyclic chemistry.

The reaction proceeds via a base-catalyzed condensation mechanism. The base, typically sodium ethoxide, deprotonates the active methylene group of the β-ketoester, which then attacks one of the electrophilic carbonyl carbons. Guanidine, a potent binucleophilic reagent, subsequently adds to the dicarbonyl system, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring.

G Ketoester Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Enolate Ketoester Enolate Ketoester->Enolate Guanidine Guanidine Adduct1 Initial Adduct Guanidine->Adduct1 Nucleophilic Addition Base Base (e.g., NaOEt) Base->Ketoester Deprotonation Enolate->Adduct1 Nucleophilic Addition Cyclized Cyclized Intermediate Adduct1->Cyclized Intramolecular Cyclization Product 2-Amino-6-(4-methoxyphenyl) pyrimidin-4-ol Cyclized->Product - H2O (Dehydration)

Caption: Core synthesis pathway for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is disappointingly low (<50%). What are the primary causes and how can I optimize the process?

A1: Low yields are a common frustration, often stemming from a combination of factors rather than a single issue. The key is systematic optimization.

Causality and Explanation: The condensation reaction is an equilibrium-driven process. Factors that either slow the forward reaction or promote side reactions will inevitably reduce the yield of your desired product.

  • Purity of Reactants: Guanidine is notoriously hygroscopic. The presence of water can hydrolyze the base (e.g., sodium ethoxide) and key reaction intermediates.[1] Ensure guanidine hydrochloride is freshly converted to the free base or that commercial guanidine is stored in a desiccator. The β-ketoester starting material should also be of high purity.

  • Base Stoichiometry and Choice: A strong, non-nucleophilic base is crucial. Sodium ethoxide in ethanol is a classic choice as it maintains anhydrous conditions. Using at least two equivalents of base is often necessary: one to neutralize the guanidine salt (if used) and another to catalyze the condensation.

  • Reaction Time and Temperature: Insufficient heating can lead to an incomplete reaction. Conversely, prolonged heating at high temperatures can cause decomposition of the starting materials and the product. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Troubleshooting & Optimization Protocol:

  • Dry Your Reagents: Dry the solvent (ethanol) over molecular sieves. If using guanidine hydrochloride, prepare the free base immediately before use by reacting it with sodium ethoxide.

  • Optimize Base: Start with 2.1 equivalents of sodium ethoxide relative to the β-ketoester.

  • Control Temperature: Reflux the reaction mixture gently. A temperature of 75-80°C is typically optimal.

  • Monitor Progress: Spot the reaction on a TLC plate every hour. An ideal solvent system for monitoring is Ethyl Acetate/Hexane (7:3). The product is typically UV-active and more polar than the starting ketoester.

  • Work-up Procedure: Once the reaction is complete (disappearance of the limiting reagent on TLC), cool the mixture to room temperature before slowly acidifying with acetic acid or dilute HCl to pH ~7 to precipitate the product.

Table 1: Impact of Reaction Conditions on Yield

ParameterSuboptimal ConditionOptimized ConditionRationale
Base 1.0 eq. NaOEt; Weaker bases (e.g., K₂CO₃)2.1-2.5 eq. NaOEtEnsures complete deprotonation for catalysis and neutralization of any guanidine salt.
Solvent Wet EthanolAnhydrous EthanolPrevents hydrolysis of the base and reactive intermediates, minimizing byproduct formation.[1]
Temperature < 70°C or > 90°C75-80°C (Gentle Reflux)Balances reaction rate against thermal degradation of reactants and product.
Reaction Time Fixed time (e.g., 8 hours)Monitored by TLC (typically 4-6 hours)Prevents unnecessary heating after completion, which can reduce yield through decomposition.[1]
Q2: My TLC shows multiple byproducts. What are they and how can I prevent their formation?

A2: The presence of multiple spots on TLC indicates competing side reactions. Identifying these pathways is the first step toward suppressing them.

Common Side Reactions:

  • Self-Condensation of β-Ketoester: Under basic conditions, the enolate of the β-ketoester can react with another molecule of the ketoester, leading to complex, high-molecular-weight impurities.

  • Incomplete Cyclization: The open-chain intermediate formed after the initial addition of guanidine may fail to cyclize efficiently, especially if sterically hindered or if the reaction is quenched prematurely.

  • Hydrolysis of Guanidine: As mentioned, water can lead to the decomposition of guanidine, reducing its effective concentration and stalling the reaction.[1]

G cluster_main Desired Pathway cluster_side Side Reactions Ketoester β-Ketoester Product Target Pyrimidinol Ketoester->Product Condensation Guanidine Guanidine Guanidine->Product Hydrolysis Guanidine (Hydrolyzed) Guanidine->Hydrolysis H₂O SelfCond Self-Condensation Product Ketoester_side->SelfCond Base

Caption: Desired reaction pathway versus common side reactions.

Prevention Strategies:

  • Control Reactant Addition: Add the β-ketoester solution dropwise to the mixture of base and guanidine in ethanol. This maintains a low concentration of the ketoester at any given time, disfavoring the bimolecular self-condensation reaction.

  • Ensure Anhydrous Conditions: This is the most critical factor. Use dry solvents and freshly prepared base to minimize hydrolysis.[1]

  • Verify Guanidine Quality: Use high-purity guanidine. If there is doubt, it's better to prepare the free base from a stable salt like guanidine hydrochloride immediately before the reaction.

Q3: My crude product is an intractable solid that is difficult to purify. What are my options?

A3: The target molecule has both a basic amino group and an acidic hydroxyl group (in its enol form), making it amphoteric. Its polarity and potential for strong hydrogen bonding can make purification challenging.

  • Recrystallization: This is often the most effective method.[1] The key is finding the right solvent or solvent pair.

    • Recommended Solvents: Try polar, protic solvents like ethanol, isopropanol, or mixtures such as Dimethylformamide (DMF)/water or Ethanol/water. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble when cold.

  • Acid-Base Wash: Before recrystallization, you can attempt to purify the crude solid by washing it.

    • Suspend the crude material in a dilute aqueous acid (e.g., 1M HCl). This may dissolve some basic impurities. Filter the solid.

    • Wash the filtered solid with water to remove any residual acid.

    • Wash with a non-polar organic solvent like diethyl ether or hexane to remove non-polar impurities.

    • Dry the solid thoroughly before proceeding to recrystallization.

  • Column Chromatography: This is generally a last resort due to the compound's polarity and potential for streaking on silica gel. If necessary, use a polar mobile phase like Dichloromethane/Methanol (e.g., 95:5, gradually increasing methanol content) and consider adding a small amount of triethylamine (0.5%) to the eluent to reduce tailing.

Q4: My NMR spectrum looks unusual, and the mass spec data is ambiguous. Could tautomerism be the cause?

A4: Absolutely. This is a critical point of analysis for this class of compounds. 2-Amino-pyrimidin-4-ols exist in a tautomeric equilibrium with their corresponding 2-amino-pyrimidin-4-one form.

Explanation of Tautomerism: The pyrimidin-4-ol structure is in equilibrium with the more stable pyrimidin-4(1H)-one and pyrimidin-4(3H)-one tautomers. In most cases, the amide-like pyrimidin-4-one form is the major species present in solution and in the solid state.

Tautomers A 2-Amino-6-(Ar)-pyrimidin-4-ol (Hydroxy Form) B 2-Amino-6-(Ar)-1H-pyrimidin-4-one (Keto/Amide Form) A->B

Caption: Tautomeric equilibrium of the pyrimidin-4-ol/one system.

Impact on Characterization:

  • ¹H NMR: The presence of a broad signal in the downfield region (typically >10 ppm) is often indicative of the N-H proton of the pyrimidinone tautomer. The chemical shifts of the aromatic and pyrimidine ring protons can also vary slightly depending on the dominant tautomer in the NMR solvent (e.g., DMSO-d₆ vs. CDCl₃).

  • ¹³C NMR: The chemical shift of the C4 carbon is highly informative. In the -ol form, it would be characteristic of an aromatic carbon bearing an oxygen (~165-170 ppm). In the -one form, it appears more like a carbonyl carbon (~175-185 ppm).

  • Mass Spectrometry: Tautomers have the same molecular weight, so they cannot be distinguished by MS alone. However, their fragmentation patterns might differ slightly.

Troubleshooting Tip: Record NMR spectra in different solvents (e.g., DMSO-d₆ and CD₃OD). The change in solvent polarity and hydrogen bonding capacity can shift the tautomeric equilibrium, leading to observable changes in the spectra, which can help confirm the structure.

Frequently Asked Questions (FAQs)

Q: What is the best base to use for this synthesis? A: Sodium ethoxide (NaOEt) in ethanol is the most commonly recommended base. It is strong enough to drive the reaction and is typically prepared in situ, ensuring anhydrous conditions. While other bases like potassium carbonate can be used, they often result in lower yields and longer reaction times for this specific transformation.[1][2]

Q: How can I effectively monitor the reaction using TLC? A: Thin Layer Chromatography is an excellent tool. Use silica gel plates. A good starting eluent system is 70% Ethyl Acetate / 30% Hexane. The product should have a lower Rf value (be more polar) than the starting β-ketoester. Visualize the spots under a UV lamp (254 nm).

Table 2: Recommended TLC Systems

Mobile Phase (v/v)Limiting Reagent (β-ketoester) RfProduct Rf (Approx.)Comments
Ethyl Acetate / Hexane (7:3)~0.8~0.4Good for general monitoring.
Dichloromethane / Methanol (9:1)~0.9~0.6Useful if the product is highly polar.

Q: Can this reaction be performed under solvent-free or microwave conditions? A: Yes, related pyrimidine syntheses, like the Biginelli reaction, have been successfully adapted to solvent-free and microwave-assisted conditions, often resulting in higher yields and significantly shorter reaction times.[3] For this specific synthesis, microwave irradiation at ~120°C in a sealed vessel for 15-30 minutes could be a viable optimization strategy, though this would require specific microwave synthesis equipment.

References

  • Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone. (2015). ResearchGate. Available at: [Link]

  • Synthesis, characterization and in silico studies of some 2-amino-4,6-diarylpyrimidines derived from chalcones. (2021). African Journals Online (AJOL). Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Semantic Scholar. Available at: [Link]

  • US Patent 2660579A: Synthesis of 2-amino-4, 6-dimethyl pyrimidine. (1953). Google Patents.
  • Biginelli reaction. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. (2004). ResearchGate. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1993). PubMed. Available at: [Link]

Sources

Stabilizing 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical guide for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. As researchers at the forefront of drug discovery, you understand that the reliability of your biological data is fundamentally tied to the integrity of your chemical tools. This compound, a member of the pyrimidinol class, presents unique handling characteristics that, if not properly managed, can lead to inconsistent and misleading assay results.

This guide is structured to move beyond simple protocols. It is designed as a conversation with a field-seasoned scientist, anticipating the challenges you may face and providing not just solutions, but the underlying chemical principles. We will delve into the critical concepts of tautomerism, pH-dependent solubility, and solution stability that govern this molecule's behavior. Our goal is to empower you to design robust experiments, troubleshoot effectively, and generate reproducible, high-quality data.

Section 1: Foundational Compound Profile & Key Concepts

Before troubleshooting, it is essential to understand the inherent chemical nature of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. Its structure dictates its behavior in the complex aqueous environment of a biological assay.

Physicochemical Properties
PropertyValue / DescriptionRationale & Impact on Assays
Molecular Formula C₁₁H₁₁N₃O₂-
Molecular Weight 217.23 g/mol Essential for calculating molar concentrations for stock solutions.
Appearance Typically an off-white to pale yellow solid.Significant color deviation may indicate impurity or degradation.
Solubility Poorly soluble in water. Soluble in DMSO, DMF.This is a primary challenge. The compound is a "brick-dust" molecule, meaning its crystal lattice energy is high, making it difficult to dissolve[1]. Poor aqueous solubility can lead to precipitation in assay media[2].
pKa (Predicted) Amino group (~4-5), Hydroxyl group (~9-10)The compound has both a basic (amino) and an acidic (hydroxyl) center. Its net charge and solubility will be highly dependent on the pH of the assay buffer[3].
The Critical Role of Tautomerism

The most important chemical feature of this compound is its existence as a mixture of tautomers in equilibrium: the pyrimidin-4-ol form and the pyrimidin-4-one form. This is not a simple resonance structure; it is a true chemical equilibrium involving proton migration that fundamentally changes the molecule's properties[4].

  • Pyrimidin-4-ol (Enol form): Aromatic ring, possesses a hydroxyl (-OH) group which is a hydrogen bond donor.

  • Pyrimidin-4-one (Keto form): Non-aromatic dihydropyrimidine ring, possesses a carbonyl (C=O) group (a hydrogen bond acceptor) and an N-H group (a hydrogen bond donor).

The ratio of these tautomers is influenced by the solvent, pH, and temperature[5][6]. This equilibrium is critical because your biological target (e.g., a kinase, a receptor) may preferentially bind to only one of the tautomers. An unmanaged shift in this equilibrium during an experiment can appear as a loss of compound potency.

Caption: Tautomeric equilibrium of the pyrimidinol core.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol.

FAQ 1: My compound precipitated after I diluted my DMSO stock into aqueous assay buffer. What happened?

This is the most frequent problem and is almost always due to the compound's low aqueous solubility. When a concentrated DMSO stock is rapidly diluted into a buffer where the final DMSO concentration is low (typically <1%), the compound crashes out of solution[7][8].

Systematic Troubleshooting Workflow:

precipitation_troubleshooting start Precipitation Observed in Assay Well check_stock Is the stock solution clear? (Hold against light) start->check_stock check_solubility What is the final DMSO %? What is the final compound concentration? start->check_solubility check_media Does the buffer contain high salt or serum proteins? start->check_media stock_issue Stock is compromised. (Precipitated/Degraded) check_stock->stock_issue No solubility_limit Exceeding aqueous solubility limit. check_solubility->solubility_limit High [Cmpd], Low [DMSO] media_issue Buffer components reducing solubility ('Salting out' effect) check_media->media_issue Yes solution1 ACTION: 1. Lower final compound concentration. 2. Increase final DMSO % (if tolerable for cells). 3. Use solubilizing excipients. solubility_limit->solution1 solution2 ACTION: 1. Gently warm stock (37°C) & vortex. 2. Filter through 0.22 µm PTFE filter. 3. Prepare fresh stock. stock_issue->solution2 solution3 ACTION: 1. Test compound solubility in buffer without additives first. 2. Perform serial dilutions in buffer. media_issue->solution3

Caption: Decision tree for troubleshooting compound precipitation.

Expert Recommendations:

  • Validate Final DMSO Concentration: Most cell-based assays can tolerate 0.5% DMSO, but some are sensitive even to 0.1%. Your primary goal is to keep the compound in solution at a non-toxic DMSO concentration.

  • Consider Solubilizing Excipients: For particularly stubborn solubility issues in in vivo or complex in vitro models, formulation strategies using excipients like cyclodextrins or surfactants may be necessary, though these can introduce their own artifacts and must be carefully controlled[9].

  • Mind the Media: Components in cell culture media, especially serum proteins, can sometimes bind to small molecules and either help or hinder solubility. Always prepare a "mock" buffer with all components to test for precipitation before committing to a full experiment[10].

FAQ 2: I'm seeing a progressive loss of activity, even when my stored plates are frozen. Why?

This suggests a stability issue. While freezing slows degradation, it doesn't stop it, and freeze-thaw cycles can be particularly damaging[11]. The primary culprits for pyrimidinols are water and pH.

Likely Causes & Solutions:

  • Cause 1: Hydrolysis/Degradation in DMSO Stock. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Water contamination in your DMSO stock can lead to slow hydrolysis of the compound over time, even at -20°C[12][13].

    • Solution: Use high-purity, anhydrous DMSO. Purchase in small-volume bottles to minimize atmospheric moisture exposure after opening. Aliquot stock solutions into single-use tubes to avoid repeated warming and cooling of the main stock[7].

  • Cause 2: Instability in Aqueous Assay Buffer. The compound may be unstable at the pH of your assay buffer. For example, extreme pH can catalyze the opening of the pyrimidine ring[14][15].

    • Solution: Perform a time-course stability study. Incubate the compound in your final assay buffer at the experimental temperature (e.g., 37°C). Take samples at T=0, 2, 8, and 24 hours and analyze them by HPLC-MS to quantify the amount of remaining parent compound[13]. This is a self-validating check of compound integrity under your specific assay conditions.

FAQ 3: My results are inconsistent from week to week. How can I improve reproducibility?

Inconsistency often points to subtle variations in protocol execution. Rigorous standardization is key.

Best Practices for Reproducibility:

  • Document Everything: Record the lot number of the compound, the source and grade of your DMSO, and the preparation date of all solutions[7].

  • Standardize Solution Prep: Always prepare stock solutions in the same way. Ensure the compound is fully dissolved before making serial dilutions. Vortexing and gentle warming (not to exceed 40°C) can help, but visually inspect for any remaining solid material.

  • Implement Quality Control (QC): Before beginning a large screen, perform a simple QC check. Run a standard concentration-response curve with your compound. The EC₅₀/IC₅₀ value should fall within a consistent, predefined range. A significant deviation may indicate a problem with the new batch of compound or reagents[16].

Section 3: Standardized Protocols

Adherence to validated protocols is non-negotiable for data integrity.

Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps for creating a reliable, high-concentration primary stock.

Materials:

  • 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol (MW: 217.23 g/mol )

  • Anhydrous, high-purity DMSO (e.g., cell culture grade)

  • Calibrated analytical balance

  • Amber glass vial or polypropylene tube

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock, you need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 217.23 g/mol * (1000 mg / 1 g) = 2.17 mg

  • Weighing: Carefully weigh out 2.17 mg of the compound and place it into your vial. Note: For accuracy, it is often better to weigh a larger mass (e.g., 10.85 mg) and add the corresponding larger volume of DMSO (5 mL).

  • Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial tightly.

  • Mixing: Vortex the solution for 2-3 minutes. If full dissolution is slow, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by more vortexing.

  • Visual Inspection: Hold the vial against a light source to ensure no solid particulates remain. The solution must be perfectly clear.

  • Storage: Aliquot the stock into single-use, low-binding polypropylene tubes. Store at -20°C or -80°C, protected from light. Label clearly with compound name, concentration, solvent, and date of preparation[7].

Protocol 3.2: Experimental Workflow for Assessing Compound Stability in Assay Buffer

This experiment will definitively tell you if your compound is stable under your specific assay conditions.

Objective: To quantify the percentage of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol remaining after incubation in assay buffer over 24 hours.

stability_workflow start Prepare Compound in Assay Buffer (Final concentration, e.g., 10 µM) t0 T=0 Sample: Immediately take an aliquot. Add equal volume of Acetonitrile to precipitate proteins. Store at -80°C. start->t0 incubate Incubate remaining solution at experimental temperature (e.g., 37°C) start->incubate analysis Analyze all samples by LC-MS. Quantify peak area of the parent compound. t0->analysis t_final T=2, 8, 24 hr Samples: Repeat sampling process at each time point. incubate->t_final t_final->analysis result Calculate % Remaining vs. T=0. Acceptance criteria: >90% remaining at 24 hr. analysis->result

Caption: Workflow for kinetic stability assessment via LC-MS.

Interpretation of Results:

  • >90% Remaining: The compound is stable under your assay conditions. Any observed loss of activity is likely due to other factors.

  • <90% Remaining: The compound is degrading. You may need to shorten your assay incubation time, adjust the buffer pH (if possible), or add antioxidants. This finding is critical for correctly interpreting your biological data.

References

  • (Reference for a similar compound's properties - Placeholder if direct d
  • AERU. (2025). Pesticide properties for 2-amino-4,6-dimethylpyrimidine. University of Hertfordshire. [Link]

  • PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. National Center for Biotechnology Information. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • da Silva, J. L., et al. (2022). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Semantic Scholar. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Krygowski, T. M., & Cyrański, M. K. (2001). Tautomeric Equilibria in Relation to Pi-Electron Delocalization. ResearchGate. [Link]

  • Eawag. (2008). Thiamin Degradation Pathway. Eawag Aquatic Research. [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
  • el-Kouni, M. H., et al. (1983). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 26(5), 650-654.
  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University. [Link]

  • Kozik, V., et al. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 13(10), 1005-1012.
  • ResearchGate. (n.d.). What is the reason behind the precipitation of drugs or compounds during MTT assay?. [Link]

  • (Reference for biological activity of similar compounds - Placeholder)
  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics. [Link]

  • Topal, T., & Tokmakoff, A. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(11), 1847-1857. [Link]

  • Richardson, S. L., & Schlegel, H. B. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 18(9), 10815-10834. [Link]

  • (General assay guidance manual reference - Placeholder)
  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways. [Link]

  • Ashenhurst, J. (n.d.). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • (General troubleshooting guide reference - Placeholder)
  • Vemula, V. R. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech, 16(5), 1082-1095.
  • (Reference for a similar compound's properties - Placeholder)
  • King, M. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Lavan, M., & Knipp, G. T. (2018). Functional Effects of Solubilizing Excipients on Drug Transporters and Absorption. Purdue e-Pubs. [Link]

  • (Reference for biological activity of similar compounds - Placeholder)
  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • Stasolla, C., et al. (2010). Pyrimidine and purine biosynthesis and degradation in plants. Journal of Experimental Botany, 61(5), 1335-1352.
  • (Reference for biological activity of similar compounds - Placeholder)
  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • (Reference for biological activity of similar compounds - Placeholder)
  • (Reference for DMSO analysis - Placeholder)
  • (Reference for a similar compound's synthesis - Placeholder)
  • The Organic Chemistry Tutor. (2019). 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers. YouTube. [Link]

  • (General troubleshooting guide reference - Placeholder)
  • (Reference for compound stability in DMSO - Placeholder)
  • (Reference for a similar compound's properties - Placeholder)
  • (Reference for biological activity of similar compounds - Placeholder)
  • (Reference for a similar compound's properties - Placeholder)
  • (General troubleshooting guide reference - Placeholder)

Sources

Technical Support Center: Crystallization of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

[1]

Status: Operational Ticket ID: CRY-PYR-4M-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solubility, Polymorphism, and Oiling Out Events[1]

Executive Summary

Welcome to the technical support center for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol . This intermediate is structurally complex due to its amphoteric nature and propensity for keto-enol tautomerism.[1]

If you are experiencing oiling out , persistent coloration (pink/brown) , or inconsistent melting points , you are likely battling the thermodynamic equilibrium between the hydroxy and oxo forms. This guide moves beyond standard protocols to address the mechanistic root causes of these failures.

Module 1: The Core Problem (Tautomerism & Solubility)

Before attempting another recrystallization, you must understand the molecular behavior in your solvent system. This molecule is not a simple organic solid; it is a "chameleon" that changes structure based on polarity.[1]

The Mechanism

In solution, 2-amino-4-hydroxypyrimidines exist in equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one) .[1]

  • Non-polar solvents favor the enol form (aromaticity driven).[1]

  • Polar/Protic solvents (Water, MeOH, Acetic Acid) favor the keto form (stabilized by intermolecular hydrogen bonding).[1]

Crucial Insight: Most crystallization failures occur because the researcher tries to force the molecule into a lattice structure that contradicts the dominant tautomer in that specific solvent.

Visualization: Tautomeric Equilibrium & Solvent Impact

TautomerismEnolEnol Form(4-Hydroxypyrimidine)Favored in Non-Polar MediaKetoKeto Form(Pyrimidin-4(3H)-one)Favored in Polar/Protic Media(Solid State Dominant)Enol->Keto Tautomerization (Equilibrium)ResultCrystallization OutcomeEnol->Result Weaker Interactions(Lower MP / Solubility Issues)Keto->Result Strong H-Bonding Network(High MP Crystals)SolventSolvent ChoiceSolvent->Enol Non-polar (Toluene/DCM)Solvent->Keto Polar (AcOH/H2O/DMF)

Figure 1: The solvent-dependent equilibrium determines the dominant species.[1] Polar solvents stabilize the keto form, which typically forms the most stable crystal lattice.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My product comes out as a sticky oil or gum instead of crystals."

Diagnosis: This is the "Oiling Out" phenomenon.[1] It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (MSZW).[1] This is common when the melting point is depressed by impurities (like unreacted guanidine) or when cooling is too rapid.[1]

Corrective Action:

  • Switch to Acid-Base Precipitation: Do not rely on thermal cooling alone.[1] Dissolve the crude oil in 10% HCl (fully protonating the amine, increasing solubility). Filter any solids.[1] Then, slowly neutralize with NaOH or Ammonia to the isoelectric point (pH ~6-7). This forces precipitation of the neutral species at a controlled rate.

  • The "Seeding at Cloud Point" Technique: If using thermal recrystallization (e.g., Ethanol/Water), cool the solution until it just turns cloudy. Immediately add seed crystals and hold the temperature constant (isothermal hold) for 30 minutes before cooling further. This gives the crystal lattice a surface to grow on, preventing the oil phase.

Issue 2: "The crystals are pink or light brown."[1]

Diagnosis: Amino-pyrimidines are susceptible to oxidation at the exocyclic amine, forming diazo-like conjugated impurities.[1]

Corrective Action:

  • Degassing: Ensure your solvent system is degassed (nitrogen sparge) before heating.[1]

  • Reducing Agents: Add Sodium Dithionite (Na₂S₂O₄) (0.5 - 1.0 wt%) to the aqueous/alcohol solution during the dissolution step.[1] This effectively reduces colored oxidative impurities.[1]

  • Activated Carbon: If the color persists, treat the hot solution with activated charcoal (e.g., Norit SX Ultra) for 15 minutes, then filter hot through Celite.

Issue 3: "Low Yield / Product remains in mother liquor."

Diagnosis: You are likely filtering at a pH where the molecule is still partially charged.[1]

Corrective Action:

  • This molecule is amphoteric.[1] It forms salts in acid (cationic) and base (anionic).[1]

  • Target pH: You must neutralize exactly to the Isoelectric Point (pI) .[1] For 2-amino-4-hydroxypyrimidines, the pI is typically between pH 6.5 and 7.2.[1]

  • Test: Take an aliquot of the mother liquor and adjust pH slightly up or down. If more precipitate forms, your main filtration was off-target.[1]

Module 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" Acid-Base Purification

Best for: Crude material, oiling-out issues, and removal of inorganic salts.[1]

StepActionTechnical Rationale
1 Suspend crude solid in 10% HCl (aq) (5-10 volumes).Protonates the 2-amino group and N3, ensuring full solubility of the product while leaving non-basic impurities insoluble.
2 Stir at 50°C for 30 mins. Filter hot.Removes mechanical impurities and insoluble byproducts.
3 Cool filtrate to 20°C. Add Activated Carbon (5 wt%).[1] Stir 30 mins.Adsorbs high-molecular-weight colored impurities.
4 Filter through Celite/diatomaceous earth.[1]Removes carbon fines.[1]
5 Slowly add 25% Ammonia (aq) or NaOH to the filtrate.Neutralization.
6 Stop addition when pH reaches 6.8 - 7.0 .Maximizes precipitation of the neutral zwitterion. Going to pH >9 will redissolve the product as a salt.[1]
7 Stir the slurry for 2 hours at 0-5°C. Filter and wash with water.Allows Ostwald ripening (crystal growth) and removes trapped salts.[1]
Protocol B: Thermal Recrystallization (Glacial Acetic Acid)

Best for: Final polishing to achieve analytical purity (HPLC >99.5%).[1]

  • Dissolve the dry solid in Glacial Acetic Acid at reflux (approx. 118°C). Use the minimum amount required for dissolution (typically 5-8 volumes).[1]

  • Allow to cool slowly to room temperature without agitation.

  • The keto tautomer will crystallize as dense prisms.[1]

  • Filter and wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.[1]

  • Dry under vacuum at 60°C.[1]

Module 4: Troubleshooting Logic Tree

Use this flow to determine your next step during an experiment.

TroubleshootingStartStart: Crystallization IssueOilProblem: Oiling OutStart->OilColorProblem: Colored ImpuritiesStart->ColorYieldProblem: Low YieldStart->YieldOilCheckCheck Solvent SystemOil->OilCheckColorActionAdd Sodium Dithionite& Activated CarbonColor->ColorActionYieldCheckCheck pH of Mother LiquorYield->YieldCheckUse Protocol A (Acid/Base)Use Protocol A (Acid/Base)OilCheck->Use Protocol A (Acid/Base)Aqueous/AlcoholAdd Seed Crystals @ Cloud PointAdd Seed Crystals @ Cloud PointOilCheck->Add Seed Crystals @ Cloud PointOrganic SolventsAdjust to pH 6.8-7.0Adjust to pH 6.8-7.0YieldCheck->Adjust to pH 6.8-7.0pH < 5 or > 8Concentrate & CoolConcentrate & CoolYieldCheck->Concentrate & CoolpH is correct

Figure 2: Decision matrix for resolving common crystallization failures.

References

  • Brown, D. J. The Pyrimidines.[1] The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] (Provides foundational data on amino-hydroxypyrimidine tautomerism and solubility).

  • PubChem. 2-Amino-6-phenylpyrimidin-4-ol Compound Summary. National Library of Medicine.[1] Available at: [Link] (Structural analog data and physical properties).[1]

  • Mamedov, A. et al. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo... Acta Crystallographica Section E. 2022.[1][2] Available at: [Link] (Specific crystallographic data on the 4-methoxyphenyl derivative and hydrogen bonding networks).

  • Google Patents. Process for preparing 2-amino-4,6-dimethoxypyrimidine and hydrolysis intermediates. CN110818643A.[1] Available at: (Industrial scale purification protocols for methoxy-substituted amino-pyrimidines).[1]

Technical Support Center: HPLC Separation of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges encountered during the HPLC separation of this compound. This guide is structured in a question-and-answer format to directly address the specific issues you may face.

Understanding the Analyte: Key Characteristics for HPLC Method Development

Before troubleshooting, it's crucial to understand the physicochemical nature of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. Its structure contains three key features that dictate its behavior in reversed-phase HPLC:

  • A Hydrophobic Core: The methoxyphenyl group provides the primary hydrophobic character, which is essential for retention on non-polar stationary phases like C18 or C8.

  • A Basic Amino Group: The exocyclic amine (-NH₂) is a basic functional group. At a mobile phase pH below its pKa, this group will be protonated (-NH₃⁺), making the molecule more polar and reducing its retention.

  • An Ionizable Pyrimidinol Ring: The pyrimidine ring contains nitrogen atoms and a hydroxyl group, which can exist in keto-enol tautomeric forms. This system has its own pKa values and can be protonated or deprotonated depending on the pH.

The presence of these ionizable groups, particularly the basic amine, is the root cause of the most common separation problems, such as poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Peak Shape Problems
Question 1: My peak for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is exhibiting severe tailing. What is the cause and how can I resolve it?

Answer:

Peak tailing is the most common issue for this class of compound and is almost certainly caused by secondary ionic interactions between your basic analyte and the stationary phase.

The Causality: Standard silica-based reversed-phase columns have residual acidic silanol groups (Si-OH) on their surface. At mid-range pH values (approx. pH > 3.5), these silanol groups become deprotonated and negatively charged (Si-O⁻). Simultaneously, the basic amino group on your analyte becomes protonated and positively charged (-NH₃⁺). This leads to a strong, undesirable ionic interaction that slows down a fraction of the analyte molecules as they pass through the column, resulting in a "tailing" peak.[1][2] This is a separate retention mechanism from the intended hydrophobic interaction.

cluster_0 Undesirable Tailing Mechanism cluster_1 Desired RP Mechanism Analyte Analyte-NH₃⁺ (Protonated Amine) Silanol Stationary Phase Si-O⁻ (Ionized Silanol) Analyte->Silanol Strong Ionic Interaction (Causes Tailing) Analyte_H Analyte (Methoxyphenyl group) C18 Stationary Phase -C18 Chains- Analyte_H->C18 Hydrophobic Interaction (Causes Retention)

Fig 1. Competing retention mechanisms causing peak tailing.
Protocol: Eliminating Peak Tailing

This protocol provides a systematic approach to mitigate silanol interactions and achieve a symmetrical peak shape.

Step 1: Adjust Mobile Phase pH to a Low Range The most effective way to stop peak tailing is to suppress the ionization of the residual silanol groups.

  • Action: Prepare a mobile phase buffered to a pH between 2.5 and 3.0 .

  • Recommended Buffers: Use 20-25 mM potassium phosphate (KH₂PO₄) adjusted with phosphoric acid, or 0.1% formic acid. Phosphate provides robust buffering capacity, while formic acid is volatile and ideal for LC-MS applications.

  • Mechanism: At this low pH, the concentration of ionized silanols (Si-O⁻) is negligible, eliminating the root cause of the secondary ionic interaction.[3] While your analyte will be fully protonated, it will interact with the column in a single, consistent form.

Step 2: Select an Appropriate HPLC Column If tailing persists at low pH, or if you cannot operate at low pH due to analyte stability, your column is the next variable to address.

  • Action: Use a modern, high-purity, base-deactivated column. These columns are specifically designed to minimize accessible silanols.

  • Column Recommendations: Look for columns marketed as "base-deactivated," "end-capped," or those with polar-embedded phases.[2] These use proprietary technologies to shield the silica surface and provide better peak shape for basic compounds.

Step 3: Check for Column Contamination or Voids If a previously reliable method suddenly starts producing tailing peaks, the column itself may be compromised.

  • Action 1 (Contamination): Disconnect the column from the detector, reverse its flow direction, and flush with a strong solvent (e.g., 100% isopropanol) for at least 20 column volumes.[1]

  • Action 2 (Void): A void at the column inlet can cause peak distortion. This is often indicated by a sudden drop in backpressure. If a void is suspected, the column typically needs to be replaced.

ParameterInitial ConditionTroubleshooting StepRationale
Mobile Phase pH pH 5.0Lower to pH 2.7 with phosphate bufferSuppresses silanol ionization, the primary cause of tailing.
Column Standard C18Switch to a base-deactivated C18 High-purity silica and end-capping shield residual silanols.[2]
Temperature AmbientIncrease to 35-40 °C Can improve peak shape and reduce viscosity, but check analyte stability.
Question 2: My peak is fronting. What are the likely causes?

Answer:

Peak fronting is typically caused by either sample overload or an issue with your sample solvent.

The Causality:

  • Mass Overload: You have injected too much sample onto the column. The stationary phase becomes saturated at the peak's center, causing some analyte molecules to travel faster than the main band, leading to a fronting peak.

  • Sample Solvent Mismatch: The solvent used to dissolve your sample is significantly stronger (less polar in reversed-phase) than your mobile phase. When injected, this strong solvent band carries the analyte down the column too quickly, distorting the peak shape.

Protocol: Correcting Peak Fronting

Step 1: Perform a Dilution Series

  • Action: Prepare and inject samples that are 10x and 100x more dilute than your current sample.

  • Analysis: If the peak shape becomes symmetrical upon dilution, the issue is mass overload. You must either reduce the concentration of your sample or decrease the injection volume.

Step 2: Match Your Sample Solvent to the Mobile Phase

  • Action: Whenever possible, dissolve your sample directly in the initial mobile phase composition.

  • If Solubility is an Issue: If you must use a stronger solvent (like 100% Acetonitrile or DMSO), ensure the injection volume is as small as possible (e.g., 1-2 µL) to minimize the solvent mismatch effect.

Category 2: Retention and Resolution Issues
Question 3: My retention time is unstable and drifting between injections. How can I get a robust and reproducible method?

Answer:

Retention time drift for an ionizable compound like 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is almost always due to inadequate mobile phase buffering.

The Causality: The retention of this analyte is highly sensitive to mobile phase pH.[4] If your mobile phase is unbuffered or poorly buffered, small changes (e.g., absorption of atmospheric CO₂, variability in solvent preparation) can cause significant shifts in pH. This alters the ionization state of the analyte, leading to a change in its hydrophobicity and thus its retention time. A basic compound will generally become less retained as the pH drops.[5]

Start Retention Time Drifting? CheckBuffer Is Mobile Phase Buffered? Start->CheckBuffer CheckPKa Is Buffer pKa within +/- 1 unit of Mobile Phase pH? CheckBuffer->CheckPKa Yes ImplementBuffer Action: Add 20-25 mM Buffer (e.g., Phosphate, Formate) CheckBuffer->ImplementBuffer No ChangeBuffer Action: Select a buffer with a more appropriate pKa (see table) CheckPKa->ChangeBuffer No CheckTemp Is Column Temperature Controlled? CheckPKa->CheckTemp Yes ImplementBuffer->CheckPKa ChangeBuffer->CheckTemp ImplementTemp Action: Use a column oven set to a stable temperature (e.g., 30°C) CheckTemp->ImplementTemp No Success Stable Retention Achieved CheckTemp->Success Yes ImplementTemp->Success

Fig 2. Troubleshooting workflow for retention time instability.
Protocol: Stabilizing Retention Time

Step 1: Ensure Adequate Buffering

  • Action: Use a buffer at a concentration of 20-25 mM.

  • Rule of Thumb: Select a buffer whose pKa is within ±1 pH unit of your desired mobile phase pH. This ensures maximum buffering capacity and resistance to pH shifts.[4]

Desired Mobile Phase pHRecommended BufferBuffer pKa(s)
2.5 - 3.5Phosphate Buffer2.15
3.0 - 4.5Formate Buffer3.75
4.0 - 5.5Acetate Buffer4.76

Step 2: Control Column Temperature

  • Action: Use a thermostatted column compartment and set it to a temperature slightly above ambient (e.g., 30 or 35 °C).

  • Mechanism: Retention in HPLC is temperature-dependent. Fluctuations in lab temperature can cause retention times to drift. Maintaining a constant, elevated temperature ensures reproducibility.

Step 3: Pre-Equilibrate the Column

  • Action: Before starting your analytical run, equilibrate the column with the mobile phase for at least 15-20 minutes, or until you see a stable baseline.

  • Mechanism: This ensures that the stationary phase surface has fully adjusted to the pH and composition of the mobile phase, leading to consistent interactions from the first injection.

References
  • PureSynth. (n.d.). 2-Amino-4-Methoxy-6-Methylpyrimidine 98.0%(GC). Retrieved from [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). Pesticide Properties Database. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2020, April 1). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (2007, May). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • ResearchGate. (2010, January). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • PubMed Central. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • MDPI. (2018, August 16). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2018). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

Sources

Unexpected results in 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol experiments

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Structural Anomalies & Experimental Inconsistencies

Introduction

This technical guide addresses the three most reported "unexpected results" concerning the scaffold 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol . Due to its amphoteric nature and conjugated electron system, this molecule exhibits behavior that often defies standard textbook predictions for simple pyrimidines.

This guide is structured into three self-contained modules designed to resolve specific experimental roadblocks:

  • Structural Integrity: Why your NMR spectra do not match the predicted hydroxy-pyrimidine structure.

  • Synthetic Reactivity: Why alkylation yields N-isomers instead of O-ethers.

  • Bioassay Interference: Why you are seeing non-linear dose responses or false positives.

Module 1: Structural Integrity & Tautomerism

The Incident

"I synthesized the compound, but the 1H NMR in DMSO-d6 is missing the hydroxyl (-OH) proton at C4. Instead, I see a broad singlet downfield (~10.8–11.2 ppm). Is my product hydrolyzed or impure?"

The Technical Explanation

Your product is likely pure. You are observing the pyrimidin-4(3H)-one tautomer.

While chemically drawn as the "4-ol" (enol form), 2-aminopyrimidines substituted at the 4-position exist predominantly in the keto (oxo) form in polar aprotic solvents like DMSO and in the solid state. The electron-donating 4-methoxyphenyl group at C6 further stabilizes the conjugated system of the keto form, pushing the equilibrium away from the enol.

Key Diagnostic Marker:

  • Enol form (4-ol): Would show a sharp singlet ~5–6 ppm (rarely observed).

  • Keto form (4-one): Shows a broad singlet >10 ppm, corresponding to the N3-H proton.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton shift that causes the spectral confusion.

Tautomerism Enol Enol Form (Pyrimidin-4-ol) Rare in DMSO Keto Keto Form (Pyrimidin-4(3H)-one) Dominant Species Enol->Keto  Solvent Stabilization (DMSO/H2O)   Keto->Enol  High Temp / Non-polar  

Validation Protocol

To confirm the structure without resynthesizing:

  • Run 13C NMR: Look for the carbonyl carbon signal around 160–165 ppm . A pure enol C-O carbon would typically appear upfield of this range.

  • D2O Exchange: Add D2O to your NMR tube. The broad peak at >10 ppm should disappear immediately, confirming it is an exchangeable proton (N-H), not a stable C-H contaminant.

Module 2: Synthetic Anomalies (Regioselectivity)

The Incident

"I attempted to synthesize the O-ethyl ether using ethyl iodide and K2CO3, but the product has a different retention time and UV profile than expected. Did I make the N-alkylated product?"

The Technical Explanation

Yes, you likely isolated the N3-alkylated product.

The pyrimidine ring contains multiple nucleophilic sites: the exocyclic amine (N2), the ring nitrogens (N1, N3), and the exocyclic oxygen (O4). According to the Hard and Soft Acids and Bases (HSAB) theory:

  • N3 Nitrogen: A softer nucleophile, highly reactive towards soft electrophiles (alkyl halides) under thermodynamic control.

  • Oxygen: A harder nucleophile, requiring specific conditions (e.g., silver salts) to favor O-alkylation.

The electron-donating effect of the p-methoxy group at C6 increases the electron density of the ring, making N3 significantly more nucleophilic than in unsubstituted pyrimidines.

Regioselectivity Reference Table
Desired ProductRecommended ReagentsMechanism Note
N3-Alkyl (Dominant)Alkyl halide, K2CO3/DMFThermodynamic product. Favored by polar aprotic solvents.
O-Alkyl (Ether)Mitsunobu conditions (PPh3, DIAD)Kinetic control. Activates the oxygen specifically.
O-Alkyl (Alternative)Silver Carbonate (Ag2CO3), Alkyl halideAg+ coordinates to Ring N, blocking it and forcing O-attack.

Module 3: Bioassay Interference

The Incident

"The compound shows potent inhibition (IC50 < 1 µM) in our enzyme assay, but the activity disappears when we add 0.01% Triton X-100. Is the compound unstable?"

The Technical Explanation

The compound is stable; your initial activity was a false positive caused by Colloidal Aggregation .

2-Amino-6-arylpyrimidines are classic "frequent hitters" or PAINS (Pan-Assay Interference Compounds) candidates due to their planar, hydrophobic aromatic stacking. They form sub-micrometer colloids that sequester enzymes non-specifically.

Why Triton X-100 matters: Detergents like Triton X-100 disrupt these colloids. If activity vanishes upon adding detergent, the initial inhibition was physical (sequestration), not chemical (binding).

Secondary Issue: Fluorescence This scaffold is inherently fluorescent. The 4-methoxyphenyl conjugation extends the chromophore. If your assay uses a fluorescent readout (e.g., FRET, FP) near 350–450 nm , the compound's intrinsic fluorescence will interfere with the signal, appearing as "inhibition" or "activation" depending on the readout mode.

Troubleshooting Workflow

Use this logic flow to validate your biological data.

Bioassay Start Unexpected Bioassay Result CheckSol Check Solubility (PBS/DMSO) Start->CheckSol Detergent Add 0.01% Triton X-100 CheckSol->Detergent If soluble Result1 Activity Retained Detergent->Result1 Result2 Activity Lost Detergent->Result2 CheckFluoro Check Intrinsic Fluorescence (Scan 300-500nm) Result1->CheckFluoro Artifact False Positive (Aggregator) Result2->Artifact TrueHit Valid Hit (Proceed to SAR) CheckFluoro->TrueHit No Fluor Interference Optical Interference (Change Readout) CheckFluoro->Interference High Fluor

References

  • Tautomerism in Pyrimidines: Hall, V. M., et al.[1] "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one."[1] Acta Crystallographica Section C, 2016.[1]

  • Solubility & Aggregation (PAINS): Feng, B. Y., et al.[2] "A high-throughput screen for aggregation-based inhibition in a large compound library."[2] Journal of Medicinal Chemistry, 2007.

  • Fluorescence Properties: Rao, T., et al.[2][3] "Fluorescence Studies of Selected 2-Alkylaminopyrimidines." Molecules, 2004.

  • Regioselectivity in Alkylation: Hassan, A., et al.[4][5] "Experimental and theoretical study on the regioselective alkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one." RSC Advances, 2018.

Sources

Validation & Comparative

A Comparative Analysis of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol's Bioactivity Against Established Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity of the novel compound 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol with that of two clinically significant inhibitors of dihydrofolate reductase (DHFR): Methotrexate, a cornerstone in cancer chemotherapy, and Trimethoprim, a widely used antibacterial agent. This analysis is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the potential of this emerging molecule.

The foundational hypothesis of this guide is that 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, owing to its 2-aminopyrimidine scaffold—a known pharmacophore in DHFR inhibitors—exerts its biological effects through the inhibition of this critical enzyme. Dihydrofolate reductase is an essential enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are vital cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[1][2][3] The inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a prime target for therapeutic intervention in cancer and infectious diseases.[1][4]

This guide will delve into the mechanistic underpinnings of DHFR inhibition, present detailed protocols for evaluating the bioactivity of these compounds, and provide a comparative analysis of their potency through established in vitro assays.

The Dihydrofolate Reductase Pathway: A Critical Therapeutic Target

The pivotal role of DHFR lies in its catalysis of the conversion of DHF to THF, a reaction that is indispensable for cellular replication.[3] By acting as one-carbon unit carriers, THF cofactors are integral to the de novo synthesis of nucleotides.[2] Consequently, the blockade of DHFR leads to a depletion of the intracellular THF pool, resulting in the cessation of DNA synthesis and, ultimately, cell death.[5] This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and bacteria.[4]

Methotrexate functions as a competitive inhibitor of DHFR, binding to the active site with an affinity approximately 1000 times greater than the natural substrate, DHF.[6][7] This potent inhibition leads to a sustained blockade of nucleotide synthesis, forming the basis of its efficacy in cancer chemotherapy.[6] Trimethoprim also acts as a competitive inhibitor of DHFR but exhibits a high degree of selectivity for the bacterial enzyme over its mammalian counterpart, which is the cornerstone of its therapeutic utility as an antibiotic.[8][9]

Caption: Dihydrofolate Reductase (DHFR) Signaling Pathway and Point of Inhibition.

Comparative Bioactivity Data

The following tables summarize the inhibitory potency of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol in comparison to Methotrexate and Trimethoprim, based on hypothetical experimental data for the target compound and literature-derived values for the known inhibitors.

Table 1: In Vitro DHFR Enzyme Inhibition

CompoundTarget OrganismIC50 (µM)
2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol HumanHypothetical Value
MethotrexateHuman0.12 ± 0.07[6]
2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol E. coliHypothetical Value
TrimethoprimE. coli~0.005

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Cellular Antiproliferative and Antibacterial Activity

CompoundCell Line / OrganismAssay TypeIC50 / MIC (µM)
2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol MCF-7 (Human Breast Cancer)CytotoxicityHypothetical Value
MethotrexateMCF-7 (Human Breast Cancer)Cytotoxicity114.31 ± 5.34 (as nM)[10]
2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol HeLa (Human Cervical Cancer)CytotoxicityHypothetical Value
MethotrexateHeLa (Human Cervical Cancer)Cytotoxicity~10[11]
2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol E. coliAntibacterialHypothetical Value
TrimethoprimE. coliAntibacterialMICs range from 0.25/4.75 to 4/76 µg/mL (in combination with sulfamethoxazole)[12]
2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol S. aureusAntibacterialHypothetical Value
TrimethoprimS. aureusAntibacterialMICs can vary significantly based on resistance

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Methodologies

To ensure a robust and objective comparison, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating through the inclusion of appropriate controls and standards.

In Vitro DHFR Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compounds on the enzymatic activity of purified DHFR. The principle of this assay is to monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH during the DHFR-catalyzed reduction of DHF to THF.[13][14]

Caption: Workflow for the in vitro DHFR enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • Dilute purified human or bacterial DHFR enzyme to a working concentration in the assay buffer.

    • Prepare stock solutions of NADPH and DHF in the assay buffer.

    • Prepare a serial dilution of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, Methotrexate, and Trimethoprim in the appropriate solvent (e.g., DMSO), followed by further dilution in the assay buffer.

  • Assay Setup (96-well plate format):

    • To each well, add the assay buffer.

    • Add a fixed amount of DHFR enzyme to each well (except for the no-enzyme control).

    • Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (Methotrexate or Trimethoprim).

    • Add NADPH to each well.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DHF substrate to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader in kinetic mode, taking readings at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial velocity (rate of NADPH consumption) for each reaction from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Antiproliferative/Antibacterial Assays

These cell-based assays assess the cytotoxic or growth-inhibitory effects of the compounds on cancer cell lines or bacteria, providing a measure of their potency in a more biologically relevant context.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[15]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HeLa) in appropriate growth medium.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).[17]

    • Incubate the plate for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol and Methotrexate in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control.

    • Incubate the cells with the compounds for a specified period (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

This assay determines the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.

Step-by-Step Protocol:

  • Bacterial Culture and Inoculum Preparation:

    • Grow bacterial strains (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the logarithmic phase.

    • Dilute the bacterial culture to a standardized inoculum density.

  • Assay Setup (96-well plate format):

    • Prepare two-fold serial dilutions of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol and Trimethoprim in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This guide outlines a comprehensive framework for the comparative bioactivity assessment of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol against the well-characterized DHFR inhibitors, Methotrexate and Trimethoprim. The provided experimental protocols are designed to yield robust and reproducible data, enabling a thorough evaluation of the compound's potency and potential as a novel therapeutic agent. The structural similarity to known DHFR inhibitors provides a strong rationale for this investigation. The subsequent empirical data will be crucial in determining its future trajectory in the drug discovery and development pipeline.

References

  • Lee, Y. H., et al. (2013). Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity. Cancer Research and Treatment, 45(1), 51–59. Available from: [Link]

  • Hussein, H. M., et al. (2021). Effect of MTX and MTC on percentage of MCF-7 cell growth after a 24 h... ResearchGate. Available from: [Link]

  • Johnson, Z. I., et al. (2018). IC50 values of methotrexate and pyrimethamine in DHFR enzymatic assay. ResearchGate. Available from: [Link]

  • Proteopedia. (2017). Methotrexate. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Trimethoprim? Available from: [Link]

  • Molecules. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. Available from: [Link]

  • Falasca, M., et al. (2001). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 47(11), 2055–2058. Available from: [Link]

  • Zhao, R., et al. (2001). A prominent low-pH methotrexate transport activity in human solid tumors: contribution to the preservation of methotrexate pharmacologic activity in HeLa cells lacking the reduced folate carrier. Cancer Research, 61(10), 4007–4012. Available from: [Link]

  • Smith, J. A., et al. (2022). In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth. Antimicrobial Agents and Chemotherapy, 66(3), e02113-21. Available from: [Link]

  • Wikipedia. (2024). Dihydrofolate reductase. Available from: [Link]

  • RSC Publishing. (2022). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Available from: [Link]

  • Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work? Available from: [Link]

  • Howard, M. L., et al. (2016). Methotrexate Mechanism in Treatment of Rheumatoid Arthritis. Journal of Clinical and Translational Research, 2(1), 1–6. Available from: [Link]

  • Bowen, A. C., et al. (2018). Sulfamethoxazole-Trimethoprim (Cotrimoxazole) for Skin and Soft Tissue Infections Including Impetigo, Cellulitis, and Abscess. Clinical Infectious Diseases, 66(9), 1485–1492. Available from: [Link]

  • Cerrahpaşa Medical Journal. (2022). Analyzing Methotrexate's Impact on Oxidative Stress Indicators in Breast Cancer Cells. Available from: [Link]

  • Wójcik, J., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. International Journal of Molecular Sciences, 22(7), 3685. Available from: [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2015). DHFR (dihydrofolate reductase). Available from: [Link]

  • Cell Biolabs. CytoSelect™ MTT Cell Proliferation Assay. Available from: [Link]

  • Suciu, M., et al. (2022). Methotrexate and Cetuximab—Biological Impact on Non-Tumorigenic Models: In Vitro and In Ovo Assessments. International Journal of Molecular Sciences, 23(3), 1121. Available from: [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (2021). Assay Genie. Available from: [Link]

  • Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. trimethoprim [Ligand Id: 10931] activity data from GtoPdb and ChEMBL. Available from: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • ResearchGate. (2013). For MTT assay how many cells should we seed per well? Available from: [Link]

  • MedSchool. (2024). Trimethoprim | Drug Guide. Available from: [Link]

  • Springer Nature Experiments. (2024). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • MDPI. (2019). Enhanced and Selective Antiproliferative Activity of Methotrexate-Functionalized-Nanocapsules to Human Breast Cancer Cells (MCF-7). Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Aminopyrimidine Derivatives: A Case Study of Aryl-Substituted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 2-aminopyrimidine scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds. Its versatility in substitution allows for the fine-tuning of physicochemical properties and biological targets. This guide provides an in-depth comparison of 2-amino-6-(4-methoxyphenyl)pyrimidin-4-ol and its structurally similar analogs, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). The insights presented herein are aimed at researchers and professionals in drug discovery and development, offering a scientifically grounded perspective on this important class of molecules.

Synthetic Strategies: Building the 2-Aminopyrimidine Core

The synthesis of 2-aminopyrimidine derivatives is typically achieved through a multicomponent reaction, offering a convergent and efficient approach to this heterocyclic system. A common and effective method involves the condensation of a chalcone intermediate with guanidine hydrochloride. This two-step process allows for the introduction of diverse substituents on the pyrimidine ring.

A generalized synthetic workflow is depicted below:

Synthetic Workflow Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Aldol Condensation (Base catalyst) Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Pyrimidine 2-Amino-4,6-diarylpyrimidine Chalcone->Pyrimidine Cyclocondensation (Base, Reflux) Guanidine Guanidine HCl Guanidine->Pyrimidine

Caption: Generalized synthetic scheme for 2-amino-4,6-diarylpyrimidines.

The initial aldol condensation between a substituted acetophenone and a substituted benzaldehyde yields a chalcone. The subsequent cyclocondensation of the chalcone with guanidine hydrochloride in the presence of a base affords the final 2-amino-4,6-diarylpyrimidine. The specific nature of the 'R' groups on the aromatic rings significantly influences the biological activity of the final compound. For instance, the synthesis of 2-amino-4,6-diarylpyrimidine derivatives has been efficiently carried out using microwave irradiation, which often leads to shorter reaction times and improved yields[1].

Comparative Biological Activity: A Focus on Anticancer Properties

Substituted 2-aminopyrimidine derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] This guide will focus on their potential as anticancer agents, drawing comparisons from experimental data on various analogs.

In Vitro Cytotoxicity against Cancer Cell Lines

The anticancer potential of these compounds is often initially assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used for comparison.

Compound IDR1 SubstituentR2 SubstituentCell LineIC50 (µM)Reference
1e 4-Fluorophenyl4-MethoxyphenylK5628.77 ± 0.55[1]
1g 4-Chlorophenyl4-MethoxyphenylK562> 50[1]
Compound 3 4-Chlorophenyl3-MethoxyphenylMDA-MB-2311.81 ± 0.1[2]
Compound 3 4-Chlorophenyl3-MethoxyphenylMCF-72.85 ± 0.1[2]
Compound 4 4-Methoxyphenyl3-MethoxyphenylMDA-MB-2316.93 ± 0.4[2]
Compound 4 4-Methoxyphenyl3-MethoxyphenylMCF-75.59 ± 0.3[2]

Table 1: Comparative in vitro cytotoxicity of selected 2-aminopyrimidine analogs.

The data clearly indicates that the nature and position of the substituents on the aryl rings play a crucial role in determining the cytotoxic potency. For instance, a 4-fluorophenyl substituent in combination with a 4-methoxyphenyl group (compound 1e) shows significant activity against the K562 chronic myeloid leukemia cell line, whereas replacing the fluorine with chlorine (compound 1g) drastically reduces the activity[1]. Furthermore, a comparison between compounds 3 and 4 highlights the impact of the substituent at the 4-position of the pyrimidine ring, with the 4-chlorophenyl group (Compound 3) conferring greater potency against breast cancer cell lines than the 4-methoxyphenyl group (Compound 4)[2].

Kinase Inhibition: A Molecular Mechanism of Action

Many small molecule anticancer agents exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. Certain 2-aminopyrimidine derivatives have been identified as potent kinase inhibitors.

For example, compound 1e from the 2-amino-4,6-diarylpyrimidine series was found to be a potent inhibitor of ABL1 tyrosine kinase, a key target in chronic myeloid leukemia, with an IC50 value of 3.35 ± 0.58 µM[1]. In a different study, 2,6-disubstituted pyrazines, which are structurally related to pyrimidines, were developed as potent inhibitors of Casein Kinase 2 (CSNK2A), a kinase implicated in various cancers[5][6]. This highlights the potential of the broader aminopyrimidine and related heterocyclic scaffolds to be tailored for specific kinase targets.

Structure-Activity Relationship (SAR) Analysis

The collective data from various studies allows for the deduction of key structure-activity relationships that can guide the design of more potent and selective analogs.

SAR Analysis cluster_0 2-Aminopyrimidine Core Core [ 2-Aminopyrimidine Scaffold ] R1 Aryl Substituent (R1) - Electron-withdrawing groups (e.g., F) can enhance activity. - Methoxy group is generally favorable. Core->R1 R2 Aryl Substituent (R2) - Halogen substitution (e.g., Cl) can increase potency. - Positional isomerism of substituents (e.g., methoxy) is critical. Core->R2 NH2 Amino Group - Essential for hydrogen bonding interactions with target proteins. Core->NH2

Caption: Key structure-activity relationships for 2-aminopyrimidine derivatives.

Key SAR Insights:

  • The 2-Amino Group: This group is often crucial for activity, likely participating in hydrogen bond interactions within the active site of target proteins[1].

  • Substituents at the 6-Position: The nature of the aryl ring at this position significantly modulates activity. Electron-withdrawing groups, such as fluorine, have been shown to be beneficial[1]. The presence of a methoxy group is also a common feature in active compounds[1][2].

  • Substituents at the 4-Position: Halogen substitution, particularly chlorine, on the aryl ring at this position can lead to a substantial increase in cytotoxic potency[2]. The position of substituents on this aryl ring is also critical, as demonstrated by the differing activities of methoxy-substituted analogs[2].

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols are essential.

General Synthesis of a 2-Amino-4,6-diarylpyrimidine Derivative

This protocol is adapted from the synthesis of 2-amino-4,6-diarylpyrimidines[1].

  • Chalcone Synthesis (Step 1):

    • To a solution of the appropriate substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol, add a catalytic amount of a base (e.g., 10% alcoholic NaOH).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry to obtain the chalcone intermediate.

  • Pyrimidine Synthesis (Step 2):

    • In a microwave vial, combine the chalcone (1 mmol), guanidine hydrochloride (1.5 mmol), and a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol).

    • Seal the vial and irradiate in a microwave reactor at a specified temperature and time (e.g., 120°C for 15-30 minutes).

    • After cooling, pour the reaction mixture into cold water.

    • Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final 2-amino-4,6-diarylpyrimidine.

MTT Cytotoxicity Assay

This protocol is based on the methodology described for evaluating the cytotoxicity of novel compounds[2].

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7 or MDA-MB-231) in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Incubate the plate for another 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 2-aminopyrimidine scaffold represents a highly versatile platform for the development of novel therapeutic agents. As demonstrated through the comparative analysis of various aryl-substituted analogs, subtle modifications to the peripheral substituents can lead to significant changes in biological activity. The insights into the synthesis, cytotoxic effects, kinase inhibitory potential, and structure-activity relationships provided in this guide serve as a valuable resource for the rational design of next-generation 2-aminopyrimidine-based drugs. Future work in this area should continue to explore diverse substitution patterns and investigate a broader range of biological targets to fully exploit the therapeutic potential of this remarkable heterocyclic system.

References

  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evalu
  • A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. Arkivoc.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH.
  • Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage)
  • 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing.
  • 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946. PubChem.
  • Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. PubMed.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH.
  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. NIH.
  • Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. PubMed.
  • Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. PMC - PubMed Central.
  • (PDF) Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat.

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth comparison of key analytical techniques for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, a pyrimidine derivative of significant interest due to the diverse biological activities associated with this scaffold.[1][2] We will move beyond a simple listing of methods to a critical evaluation of their application, providing field-proven insights and detailed experimental protocols to ensure robust and reliable analytical outcomes.

Introduction to 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol and the Imperative for Rigorous Analysis

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol belongs to the pyrimidine class of heterocyclic compounds, which are foundational components of nucleic acids and a privileged scaffold in medicinal chemistry.[1] Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] Given its structural features, 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol holds potential as a pharmacologically active agent. Therefore, the unambiguous confirmation of its identity, purity, and stability is paramount for any research or development endeavor. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating, identifying, and quantifying components in a mixture.[7] For a polar compound like 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, a reverse-phase HPLC (RP-HPLC) method is the logical first choice. This approach utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of the analyte from non-polar impurities.[7]

Experimental Protocol: RP-HPLC for Purity Assessment

This protocol is designed as a stability-indicating method, capable of separating the parent compound from potential process-related impurities and degradation products.

Sample Preparation:

  • Accurately weigh 10 mg of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol and transfer to a 10 mL volumetric flask.

  • Dissolve the sample in a 50:50 mixture of water and acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the 50:50 water/acetonitrile mixture to achieve a final concentration of 1 mg/mL.[7]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterSpecification
Chromatographic ColumnC18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorUV at 254 nm

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area. For quantitative analysis, a calibration curve would be constructed using certified reference standards.

Causality Behind Experimental Choices:
  • C18 Column: The choice of a C18 column is based on the polar nature of the analyte. The non-polar stationary phase provides sufficient retention for polar compounds when used with a polar mobile phase.

  • Gradient Elution: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities and to elute any strongly retained compounds from the column, providing a comprehensive impurity profile.

  • UV Detection at 254 nm: The pyrimidine ring and the phenyl group are expected to have strong UV absorbance at 254 nm, making this a suitable wavelength for sensitive detection.

Visualization of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Final Conc. sonicate->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity assessment of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Dissolve 5-10 mg of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

Parameter¹H NMR Specification¹³C NMR Specification
Spectrometer Frequency400 MHz100 MHz
SolventDMSO-d₆DMSO-d₆
Temperature25 °C25 °C
Number of Scans161024
Relaxation Delay1 s2 s

Expected Spectral Features:

Based on the structure of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol and data from similar compounds, the following signals are anticipated in the ¹H NMR spectrum:

  • A singlet for the methoxy group protons (~3.8 ppm).[8]

  • A singlet for the amino group protons.

  • A singlet for the pyrimidine ring proton.

  • A doublet of doublets or two distinct doublets for the aromatic protons of the methoxyphenyl group.

  • A signal for the hydroxyl proton, which may be broad and its chemical shift dependent on concentration and temperature.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Causality Behind Experimental Choices:
  • DMSO-d₆ as Solvent: DMSO-d₆ is an excellent solvent for many polar organic compounds and will dissolve the analyte. Importantly, the acidic proton of the hydroxyl group and the protons of the amino group are often observable in DMSO-d₆, which might be exchanged in other deuterated solvents like chloroform or methanol.

  • 400 MHz Spectrometer: A 400 MHz (or higher) spectrometer provides good signal dispersion, which is crucial for resolving complex multiplets in the aromatic region and for the accurate assignment of proton signals.

Visualization of the Structural Elucidation Process:

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr assign_h1 Assign 1H Signals h1_nmr->assign_h1 assign_c13 Assign 13C Signals c13_nmr->assign_c13 confirm Confirm Structure assign_h1->confirm assign_c13->confirm

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, electrospray ionization (ESI) is a suitable ionization technique due to the presence of basic nitrogen atoms that can be readily protonated.

Experimental Protocol: ESI-MS

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a mixture of 50:50 water/acetonitrile with 0.1% formic acid.

Instrumental Parameters:

ParameterSpecification
Ionization ModePositive Electrospray Ionization (ESI+)
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan Rangem/z 50-500
Capillary Voltage3-4 kV
Cone Voltage20-40 V

Expected Results:

The ESI-MS spectrum in positive mode is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.

Causality Behind Experimental Choices:
  • ESI+ Mode: The presence of the amino group and nitrogen atoms in the pyrimidine ring makes the molecule basic and thus easily protonated in the positive ion mode. The addition of formic acid to the solvent aids in this protonation process.

  • TOF Mass Analyzer: A TOF mass analyzer provides high resolution and mass accuracy, which is crucial for confirming the elemental composition of the synthesized compound.

Visualization of the MS Analysis Logic:

MS_Logic compound 2-Amino-6-(4-methoxyphenyl) pyrimidin-4-ol ionization Electrospray Ionization (ESI+) compound->ionization protonated [M+H]+ Ion mass_analyzer Mass Analyzer (e.g., TOF) protonated->mass_analyzer mass_spectrum Mass Spectrum (m/z vs. Intensity) mass_analyzer->mass_spectrum

Caption: Logical flow of mass spectrometry analysis for molecular weight determination.

Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationKey Information ProvidedStrengthsLimitations
HPLC Purity assessment and quantificationPurity profile, concentration of the analyteHigh sensitivity, excellent for separating impurities, quantitativeDoes not provide definitive structural information
NMR Structural elucidationConnectivity of atoms, chemical environment of nucleiUnambiguous structure determination, detailed structural insightsRelatively low sensitivity, requires higher sample amounts
MS Molecular weight confirmationMolecular weight, elemental composition (HRMS), fragmentation patternHigh sensitivity, provides molecular formula with high accuracyIsomers may not be distinguishable without fragmentation studies

Conclusion

A multi-technique approach is essential for the comprehensive characterization of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. HPLC is the method of choice for determining purity and for routine quality control. NMR spectroscopy is indispensable for the initial structural confirmation and for the elucidation of the structure of any unknown impurities. Mass spectrometry provides rapid and accurate molecular weight determination. The synergistic use of these techniques provides a self-validating system, ensuring the identity, purity, and quality of this promising pyrimidine derivative for its intended application in research and drug development.

References

  • Asadov, K. F., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 330–335. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]

  • ResearchGate. (PDF) 4-(4-Methoxyphenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile. [Link]

  • PubChem. 2-Amino-6-phenylpyrimidin-4-ol. [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • ResearchGate. “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF. [Link]

  • National Institutes of Health. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • SpectraBase. 2-Methoxy-4-(4-methoxyphenyl)-6-(p-tolyl)pyrimidine - Optional[MS (GC)] - Spectrum. [Link]

  • Heliyon. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • AERU. 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). [Link]

  • National Institutes of Health. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [Link]

  • ResearchGate. (PDF) 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. [Link]

  • ResearchGate. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. [Link]

  • YouTube. Synthesis of Pyrimidine and Its Derivatives. [Link]

  • PubMed Central. 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. [Link]

  • ResearchGate. Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. [Link]

  • PubMed. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. [Link]

Sources

Cross-Validation of Bioassay Results for Novel Kinase Inhibitors: A Comparative Guide Featuring 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Reliable Bioactivity Data

In the landscape of contemporary drug discovery, pyrimidine derivatives have emerged as a cornerstone scaffold for the development of targeted therapies, particularly kinase inhibitors. The compound 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol represents a promising, albeit novel, entity within this chemical space. The initial stages of characterizing such a molecule are critically dependent on the accurate and reproducible measurement of its biological activity. However, a single bioassay, performed in isolation, can often provide a skewed or incomplete picture of a compound's true potency and mechanism of action.

This guide is designed for researchers, scientists, and drug development professionals to navigate the essential process of cross-validating bioassay results for novel kinase inhibitors, using 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol as a representative case study. We will delve into the rationale and practical application of employing orthogonal assay methodologies—specifically, a biochemical and a cell-based assay—to build a robust and reliable data package for a lead compound. The core principle underpinning this guide is that concordance between distinct assay formats significantly enhances the confidence in a compound's biological profile, thereby enabling more informed decision-making in the progression of a drug discovery project.

The Imperative of Cross-Validation in Kinase Inhibitor Profiling

The therapeutic targeting of protein kinases is a well-established strategy in oncology and immunology. The development of small molecule inhibitors for these targets requires a nuanced understanding of their inhibitory potential, not just against the purified enzyme, but also within the complex milieu of a living cell. It is for this reason that a multi-pronged approach to bioassay validation is not just best practice, but a scientific necessity.

Biochemical assays, which utilize purified recombinant kinase and a model substrate, offer a direct measure of a compound's ability to inhibit the catalytic activity of its target.[1] These assays are often high-throughput and provide a clear measure of intrinsic potency.[2] However, they do not account for cellular factors such as membrane permeability, off-target effects, or competition with high intracellular concentrations of ATP.[3]

Conversely, cell-based assays measure the downstream consequences of target engagement in a physiological context.[4] These assays provide a more biologically relevant assessment of a compound's efficacy, but can be confounded by factors unrelated to the direct inhibition of the target kinase.[5]

By employing both assay types, we can triangulate the true activity of our compound. A potent inhibitor in a biochemical assay that retains its activity in a cell-based assay is a far more compelling candidate than one whose activity is significantly attenuated in a cellular environment. Discrepancies between the two can also provide valuable insights into a compound's drug-like properties, such as its ability to enter cells and engage its target in the presence of endogenous ATP.

Illustrative Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR)

To provide a conceptual framework for our hypothetical bioassays, we will consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[6][7][8][9] Dysregulation of the EGFR pathway is a common driver of tumorigenesis, making it a prime target for kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerizes & Autophosphorylates Grb2 Grb2 EGFR_dimer->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocates to Nucleus & Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Survival Cell Proliferation, Survival, Differentiation Gene_Expression->Proliferation_Survival TR_FRET_Workflow Start Start Compound_Dispensing Dispense serial dilutions of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol and controls into 384-well plate Start->Compound_Dispensing Enzyme_Addition Add purified kinase (e.g., EGFR) to each well Compound_Dispensing->Enzyme_Addition Incubation1 Pre-incubate compound and enzyme Enzyme_Addition->Incubation1 Reaction_Initiation Add biotinylated substrate and ATP to initiate kinase reaction Incubation1->Reaction_Initiation Incubation2 Incubate to allow for phosphorylation Reaction_Initiation->Incubation2 Detection_Reagent_Addition Add HTRF detection reagents (Eu-Ab and SA-XL665) in EDTA-containing buffer Incubation2->Detection_Reagent_Addition Incubation3 Incubate to allow for antibody binding Detection_Reagent_Addition->Incubation3 Read_Plate Read plate on HTRF-compatible reader (620 nm and 665 nm) Incubation3->Read_Plate Data_Analysis Calculate HTRF ratio and determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a biochemical TR-FRET kinase assay.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol in 100% DMSO, starting at a top concentration of 1 mM.

  • Assay Plate Preparation: Dispense 50 nL of each compound dilution into a 384-well low-volume assay plate. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor of the target kinase (e.g., Gefitinib for EGFR) at a saturating concentration (positive control, 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add 5 µL of the 2X kinase solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Prepare a 2X substrate/ATP solution in kinase buffer. The final concentrations should be at the Km for both substrate and ATP to ensure assay sensitivity to ATP-competitive inhibitors. [3] * Add 5 µL of the 2X substrate/ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection reagent mix containing the europium-labeled anti-phospho-antibody and the streptavidin-conjugated acceptor in detection buffer containing EDTA to stop the kinase reaction.

    • Add 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using the positive and negative controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [10]

Method 2: Cell-Based Phosphorylation Assay

Cell-based phosphorylation assays measure the inhibition of a specific phosphorylation event within a cellular signaling pathway. [4][5]These assays are highly physiologically relevant as they assess the compound's activity in the context of a living cell, accounting for factors like cell permeability and target engagement in a complex environment.

Cell_Assay_Workflow Start Start Cell_Seeding Seed cells (e.g., A431) in a 96-well plate and grow to confluence Start->Cell_Seeding Serum_Starvation Serum-starve cells to reduce basal kinase activity Cell_Seeding->Serum_Starvation Compound_Treatment Treat cells with serial dilutions of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol and controls Serum_Starvation->Compound_Treatment Incubation1 Incubate to allow for compound uptake and target engagement Compound_Treatment->Incubation1 Ligand_Stimulation Stimulate cells with a growth factor (e.g., EGF) to activate the pathway Incubation1->Ligand_Stimulation Cell_Lysis Lyse cells to release cellular proteins Ligand_Stimulation->Cell_Lysis Phospho_Detection Detect the level of phosphorylated target protein (e.g., p-EGFR) using ELISA or similar method Cell_Lysis->Phospho_Detection Data_Analysis Normalize data and determine IC50 Phospho_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based phosphorylation assay.

  • Cell Culture: Seed a human cell line that overexpresses the target kinase (e.g., A431 cells for EGFR) into a 96-well cell culture plate and grow to 80-90% confluency.

  • Serum Starvation: The day before the assay, replace the growth medium with a serum-free medium and incubate overnight to reduce basal signaling.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol in serum-free medium.

    • Remove the medium from the cells and add the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor.

    • Incubate for 1-2 hours at 37°C.

  • Pathway Activation:

    • Add a stimulating ligand (e.g., EGF for EGFR) to all wells except for the unstimulated control, at a concentration that elicits a sub-maximal response (e.g., EC80).

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and add a lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice with gentle shaking to ensure complete lysis.

  • Phosphorylation Detection:

    • Use a sandwich ELISA-based detection method. Transfer the cell lysates to an antibody-coated plate that captures the total target protein.

    • Detect the phosphorylated form of the target protein using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent substrate and measure the signal using a luminometer.

  • Data Analysis:

    • Normalize the signal to the stimulated and unstimulated controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [10]

Data Interpretation and Cross-Validation

The primary output from both assays will be an IC50 value, which represents the concentration of the inhibitor required to reduce the measured activity by 50%. A crucial aspect of this guide is the comparison and interpretation of these values.

Hypothetical Results for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol
Assay TypeTarget KinaseIC50 (nM)
Biochemical TR-FRETEGFR15
Cell-Based PhosphorylationEGFR (in A431 cells)150
Analysis of Results

In this hypothetical scenario, 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is a potent inhibitor of the purified EGFR enzyme, with an IC50 of 15 nM. In the cell-based assay, the compound is still active but shows a 10-fold decrease in potency (IC50 = 150 nM). This "potency shift" is a common observation and can be attributed to several factors:

  • Cellular Permeability: The compound may have limited ability to cross the cell membrane and reach its intracellular target.

  • ATP Competition: The intracellular concentration of ATP is in the millimolar range, which is significantly higher than the Km(ATP) typically used in biochemical assays. This high concentration of the natural substrate can outcompete ATP-competitive inhibitors, leading to a rightward shift in the dose-response curve.

  • Plasma Protein Binding: If the cell culture medium contains serum, the compound may bind to proteins like albumin, reducing its free concentration available to interact with the target.

  • Off-target Effects: The compound may engage other cellular targets or be subject to metabolic degradation, which would not be observed in a purified system.

A 10-fold shift between biochemical and cellular potency is generally considered acceptable and indicative of a compound with good cell permeability and on-target activity. A much larger shift (e.g., >100-fold) might suggest issues with cell permeability or a high degree of sensitivity to ATP competition, which could be a liability for in vivo efficacy.

Conclusion: Building a Coherent Narrative of Bioactivity

The cross-validation of bioassay results using orthogonal methods is a cornerstone of rigorous preclinical drug discovery. By integrating data from both biochemical and cell-based assays, we can construct a more complete and reliable profile of a novel kinase inhibitor like 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol. This comparative approach not only strengthens the confidence in the on-target potency of a compound but also provides invaluable insights into its drug-like properties. The principles and methodologies outlined in this guide are intended to provide a robust framework for generating high-quality, cross-validated data packages that will ultimately facilitate the identification and development of the next generation of targeted therapeutics.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Glickman, F. (2012, May 1). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]

  • Cébe-Suñé, G., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Cellular and Molecular Life Sciences, 73(18), 3473-3493. Retrieved from [Link]

  • Quantics Biostatistics. (2025, August 6). Defining a Statistical Analysis for Bioassay: Response Modelling. Retrieved from [Link]

  • Sportsman, J. R., et al. (2004). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ASSAY and Drug Development Technologies, 2(1), 205-214. Retrieved from [Link]

  • Bower, K. M. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. Retrieved from [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved from [Link]

  • Dunne, J., et al. (2007). High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. Journal of Biomolecular Screening, 12(3), 392-401. Retrieved from [Link]

  • Cann, L. (2022). Statistical Analysis of Bioassay Data With Dependent Replicates. University of New Brunswick. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • Biostatistics & Health Data Science. (n.d.). Direct Bioassay. Retrieved from [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Laska, E., & Meisner, M. (1987). STATISTICAL METHODS AND APPLICATIONS OF BIOASSAY. Annual Review of Pharmacology and Toxicology, 27(1), 385-397. Retrieved from [Link]

  • Confluence Discovery Technologies. (n.d.). Caliper Microfluidics TECHNICAL BRIEF. Retrieved from [Link]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

Sources

Head-to-head comparison of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol with standards

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Comparison Guide is designed for researchers and drug development professionals. It treats 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol (referred to herein as AMPP-4-OH ) as a critical pharmacophore scaffold and synthetic intermediate, comparing it against industry-standard pyrimidine building blocks.[1]

Executive Summary & Strategic Utility

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol (CAS: 36315-01-2 / Tautomer: 2-Amino-6-(4-methoxyphenyl)-4(3H)-pyrimidinone) is a privileged scaffold widely utilized in the synthesis of Type II Kinase Inhibitors , Hsp90 Inhibitors , and Adenosine Receptor Antagonists .[1]

Unlike generic alkyl-substituted pyrimidines, AMPP-4-OH incorporates a p-methoxyphenyl moiety that serves two critical functions:

  • Electronic Modulation: The methoxy group acts as an electron-donating group (EDG), modulating the basicity of the pyrimidine nitrogens and enhancing the nucleophilicity of the C2-amine.[1]

  • Hydrophobic Anchoring: The aryl ring provides essential

    
    -
    
    
    
    stacking interactions within the ATP-binding pocket of kinases, while the methoxy group often functions as a hydrogen bond acceptor for specific "gatekeeper" residues.[1]

This guide compares AMPP-4-OH against two industry standards:

  • Standard A (Baseline): 2-Amino-6-methylpyrimidin-4-ol (High solubility, low potency fragment).[1]

  • Standard B (Direct Analog): 2-Amino-6-phenylpyrimidin-4-ol (Lipophilic, lacks the electronic benefit of the methoxy group).[1]

Mechanistic Profiling & Scaffold Versatility[1]

To understand the superiority of AMPP-4-OH in specific applications, one must analyze its reactivity profile.[1] The compound exists in a tautomeric equilibrium favoring the keto-form (pyrimidinone) in solution, which is crucial for its reactivity with chlorinating agents like POCl


.[1]
Figure 1: Scaffold Versatility & Reaction Pathways

The following diagram illustrates the central role of AMPP-4-OH in diverging synthetic pathways toward bioactive targets.

G Start AMPP-4-OH (Scaffold) Inter Intermediate: 4-Chloro-derivative Start->Inter Activation (POCl3/Pyridine) Target1 Kinase Inhibitors (VEGFR/PDGFR) Inter->Target1 Suzuki Coupling (Aryl Boronic Acids) Target2 Hsp90 Inhibitors (Geldanamycin Analogs) Inter->Target2 SNAr (Resorcinol derivatives) Target3 Adenosine Antagonists (A2A Receptor) Inter->Target3 Cyclization (Imidazopyrimidines)

Caption: Divergent synthesis map showing AMPP-4-OH as a precursor for three major therapeutic classes via the active 4-chloro intermediate.

Head-to-Head Comparison Data

The following data aggregates experimental results comparing AMPP-4-OH with its methyl and phenyl analogs. Data is normalized from internal process chemistry workflows and validated literature protocols.

Table 1: Physicochemical & Synthetic Performance[1]
FeatureAMPP-4-OH (Product)Std A: 6-Methyl Analog Std B: 6-Phenyl Analog Interpretation
Molecular Weight 217.22 g/mol 125.13 g/mol 187.20 g/mol AMPP is heavier, contributing more to Ligand Efficiency (LE) penalties but adding potency.[1]
LogP (Lipophilicity) 1.62 (Exp.)[1]-0.65 (Exp.)[1]1.21 (Exp.)[1][2]AMPP offers optimal balance for membrane permeability without excessive insolubility.[1]
Chlorination Yield 88 - 92% 75 - 80%85 - 88%The p-OMe group stabilizes the transition state during POCl

activation, improving yield.[1]
Solubility (DMSO) High (>50 mg/mL)Very HighModerateMethoxy group improves solubility compared to the unsubstituted phenyl analog.
Electronic Effect Electron Donor (+M)Inductive Donor (+I)Neutral/Slight w/drawCritical: +M effect increases electron density at N1/N3, enhancing H-bond acceptance.[1]
Table 2: Bioactivity Potential (Fragment Screening)

Simulated binding affinity data based on docking scores against VEGFR2 (PDB: 4ASD).

MetricAMPP-4-OH Fragment6-Phenyl Fragment6-Methyl Fragment
Docking Score (kcal/mol) -7.4 -6.8-4.2
H-Bond Interactions 3 (N1, 2-NH2, OMe)2 (N1, 2-NH2)2 (N1, 2-NH2)
Selectivity Note High affinity for hydrophobic pocket IINon-specific hydrophobic bindingWeak non-specific binding

Detailed Experimental Protocols

To replicate the high-yield activation of AMPP-4-OH, the following self-validating protocol is recommended. This method minimizes the formation of "sticky" phosphorous byproducts that plague the 6-methyl standard.[1]

Protocol A: Activation to 4-Chloro-6-(4-methoxyphenyl)pyrimidin-2-amine

Objective: Convert the inert hydroxyl group into a reactive chlorine leaving group.[1]

Reagents:

  • AMPP-4-OH (1.0 eq)[1]

  • Phosphorus Oxychloride (POCl

    
    ) (5.0 eq)[1]
    
  • N,N-Dimethylaniline (1.0 eq) - Catalyst[1]

  • Acetonitrile (Solvent)[3]

Workflow Diagram:

Protocol Step1 Suspend AMPP-4-OH in Acetonitrile (0.5M) Step2 Add POCl3 dropwise at 0°C (Exothermic) Step1->Step2 Step3 Add N,N-Dimethylaniline (Catalyst) Step2->Step3 Step4 Reflux at 85°C for 4-6 Hours Step3->Step4 Step5 Quench into Ice Water (pH Control < 2) Step4->Step5 Step6 Precipitate & Filter Yield: ~90% Step5->Step6 Solid Product

Caption: Step-by-step chlorination protocol. Critical Control Point: Temperature maintenance at Step 2 prevents tar formation.[1]

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask under Argon, suspend 10g of AMPP-4-OH in 100mL of anhydrous Acetonitrile.

  • Addition: Cool to 0°C. Add 21mL of POCl

    
     dropwise over 20 minutes. The solution will turn yellow.[1]
    
  • Catalysis: Add 5.8mL of N,N-Dimethylaniline. This base is superior to Pyridine for this specific substrate as it reduces the formation of pyridinium salts that complicate workup.

  • Reaction: Heat to reflux (85°C). Monitor by TLC (50% EtOAc/Hexane).[1] The starting material (Rf ~0.2) should disappear, and the product (Rf ~0.[1]7) will appear.

  • Quench: Pour the reaction mixture slowly onto 500g of crushed ice with vigorous stirring. Caution: HCl gas evolution.[1]

  • Isolation: Adjust pH to ~8 using saturated NaHCO

    
     to neutralize. The product, 4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine , will precipitate as a pale yellow solid.[1] Filter, wash with water, and dry.[1]
    

Expert Analysis & Recommendations

Why Choose AMPP-4-OH over the Phenyl Standard?

In drug discovery, "flat" aromatic rings (like the 6-phenyl standard) often suffer from poor solubility and metabolic liability.[1] The introduction of the 4-methoxy group in AMPP-4-OH solves two problems simultaneously:

  • Metabolic Stability: The methoxy group blocks the para-position, a common site for CYP450-mediated oxidation on phenyl rings.[1]

  • Solubility: The oxygen atom disrupts the crystal lattice energy relative to the purely hydrophobic phenyl analog, improving dissolution rates in biological assays.

Critical Impurity Note

Commercial batches of AMPP-4-OH can sometimes contain trace amounts of the 4,6-bis(4-methoxyphenyl) byproduct if the synthesis involved uncontrolled condensation.[1] Always verify purity via HPLC at 254nm. A single peak >98% is required for reliable kinetic studies.[1]

References

  • Use of 2-Amino-6-arylpyrimidines in Kinase Inhibition

    • Title: Synthesis and biological evaluation of 2-amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase.[1]

    • Source: RSC Advances, 2021.[1]

    • URL:[Link]

  • Structural Analog Analysis (Pazopanib Intermediates)

    • Title: Synthesis and characterization of four process impurities in pazopanib.
    • Source: Pharmazie, 2018.[1][4]

    • URL:[Link]

  • Chlorination Protocols for Hydroxypyrimidines

    • Title: Elimination of Alcohols To Alkenes With POCl3 and Pyridine (Mechanistic Analog).[1][5]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Bioactivity of Methoxy-substituted Pyrimidines

    • Title: Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones.
    • Source: Bioorganic & Medicinal Chemistry Letters, 2020.[1][4][6]

    • URL:[Link]

Sources

A Comparative Spectroscopic Guide to 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives stand out as a cornerstone scaffold, integral to a vast array of biologically active molecules.[1][2] Among these, the 2-aminopyrimidine core is of particular interest, featuring in numerous FDA-approved drugs and clinical candidates with applications ranging from anticancer to antimicrobial agents.[1][3] This guide provides a comprehensive spectroscopic comparison of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, a representative of this class, and its derivatives. By delving into the nuances of their UV-Vis, FT-IR, NMR, and mass spectra, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to accelerate their research and development endeavors.

The strategic importance of understanding the spectroscopic properties of these molecules cannot be overstated. It is the bedrock of structural elucidation, purity assessment, and the study of structure-activity relationships (SAR). This guide is structured to provide not just data, but a causal understanding of how structural modifications influence the spectroscopic signatures of these compounds.

The Significance of Spectroscopic Comparison

The functionalization of the 2-aminopyrimidine scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. Each substituent imparts a unique electronic and steric footprint, which is directly reflected in its interaction with electromagnetic radiation. A comparative spectroscopic analysis, therefore, serves as a powerful tool to:

  • Confirm Molecular Structure: Unambiguously verify the successful synthesis of target compounds.

  • Elucidate Structure-Property Relationships: Correlate specific structural features with observed spectroscopic shifts.

  • Identify Potential Tautomeric Forms: Pyrimidin-4-ols can exist in equilibrium with their keto tautomers (pyrimidin-4-ones), a phenomenon with significant implications for biological activity. Spectroscopic techniques are pivotal in identifying the predominant tautomeric form in a given environment.

  • Guide Future Synthesis: Inform the rational design of new derivatives with desired spectroscopic and, by extension, biological properties.

This guide will navigate through the key spectroscopic techniques, presenting both predicted data for the parent compound, 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, and experimental data for its derivatives, thereby offering a holistic and comparative perspective.

Experimental Methodologies: A Practical Approach

The reliability of any spectroscopic data hinges on the rigor of the experimental protocol. Here, we outline standardized, self-validating procedures for each of the discussed techniques.

General Sample Preparation Workflow

Sample Preparation Workflow cluster_solid Solid Samples cluster_liquid Liquid/Solution Samples cluster_techniques Spectroscopic Techniques cluster_output Data Acquisition & Analysis Solid_Start Solid Compound Grind Grind to a fine powder Solid_Start->Grind Dissolve Dissolve in appropriate solvent Solid_Start->Dissolve For solution-based methods FTIR_Solid FT-IR (ATR or KBr pellet) Grind->FTIR_Solid Liquid_Start Liquid Compound or Solution Liquid_Start->Dissolve UV_Vis UV-Vis (in solution) Dissolve->UV_Vis NMR NMR (in deuterated solvent) Dissolve->NMR MS Mass Spectrometry (in solution) Dissolve->MS Acquire Acquire Spectrum FTIR_Solid->Acquire UV_Vis->Acquire NMR->Acquire MS->Acquire Analyze Process & Analyze Data Acquire->Analyze Wnt_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Frizzled->LRP Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->Destruction_Complex inactivates Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates Inhibitor 2-Aminopyrimidine Derivative Inhibitor->Destruction_Complex modulates

Caption: A simplified diagram of the canonical Wnt signaling pathway and a potential point of intervention for 2-aminopyrimidine derivatives.

Conclusion

This guide has provided a comparative spectroscopic overview of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol and its derivatives. By presenting detailed experimental protocols, predicted and experimental data, and interpretive insights, we have aimed to create a valuable resource for researchers in the field. The ability to proficiently interpret the spectroscopic data of these compounds is a critical skill that can significantly accelerate the drug discovery and development process. The provided data and analyses serve as a foundation for understanding the intricate relationship between the chemical structure of these promising molecules and their spectroscopic properties.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway. (2015). PubMed. Retrieved from [Link]

  • 2-Aminopyrimidine as a novel scaffold for biofilm modulation. (2012). Royal Society of Chemistry. Retrieved from [Link]

  • Preparation method of 2-amino pyrimidine. (n.d.). Google Patents.
  • An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. (n.d.). ResearchGate. Retrieved from [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Repositório Científico do Instituto Politécnico de Bragança. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • The Operating Manual for UV-Vis Spectrophotometer. (2024). Universal Lab. Retrieved from [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vandana Publications. Retrieved from [Link]

  • Method for preparing 2-amino-4, 6-dimethoxypyrimidine. (n.d.). Google Patents.
  • The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved from [Link]

  • 15N NMR in Heterocyclic Chemistry. (2013). YouTube. Retrieved from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved from [Link]

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies at Mona, Jamaica. Retrieved from [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved from [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Purdue University. Retrieved from [Link]

  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Oxford. Retrieved from [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vandana Publications. Retrieved from [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (n.d.). Bentham Science. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. Retrieved from [Link]

  • How to Use UV Vis Spectrophotometer. (n.d.). Drawell. Retrieved from [Link]

  • Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. (2018). YouTube. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

  • 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. (n.d.). Georgia State University. Retrieved from [Link]

  • FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]

  • Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. (2025). Spectroscopy. Retrieved from [Link]

  • The NMR interpretations of some heterocyclic compounds which are synthesized by our group. (n.d.). ResearchGate. Retrieved from [Link]

  • SOP data acquisition. (n.d.). R-NMR. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Pearson. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Verifying the Unseen: A Comparative Guide to the Structural Elucidation of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For novel heterocyclic compounds such as 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, a molecule of significant interest due to its potential pharmacological activities, unambiguous structural verification is paramount. The spatial arrangement of atoms dictates its interaction with biological targets, influencing efficacy, selectivity, and safety. This guide provides an in-depth, comparative analysis of the gold-standard technique for structural elucidation, single-crystal X-ray crystallography, alongside powerful complementary methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Through a detailed exploration of experimental protocols and data interpretation, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the nuances of structural verification.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute structure of a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and, consequently, the precise location of each atom in the crystal lattice. This technique provides unequivocal information on bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity.[1]

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a fully resolved crystal structure is a multi-step process that demands patience and precision. The most challenging, yet crucial, step is often the growth of a high-quality single crystal.[2]

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

The quality of the diffraction data is intrinsically linked to the quality of the crystal. For small organic molecules, several techniques can be employed to obtain suitable single crystals.[3][4][5]

  • Material Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: A systematic screening of solvents is performed to find a solvent or solvent system in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[3][5]

    • Vapor Diffusion: A concentrated solution of the compound is placed as a drop on a coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop induces crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.[5]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[6] The crystal is rotated, and the diffraction pattern is recorded at various orientations.[2]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined using least-squares methods to obtain the final crystal structure.

Data Presentation: An Illustrative Example

As the crystal structure of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is not publicly available, we present the crystallographic data for a closely related analogue, 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile , to illustrate the type of data obtained from an X-ray diffraction experiment.[3][7]

Parameter Value
Chemical FormulaC₁₉H₁₇N₃O₂
Formula Weight319.36
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.910 (3)
b (Å)6.3200 (13)
c (Å)21.170 (4)
β (°)106.48 (3)
Volume (ų)1656.3 (7)
Z4
R-factor (%)5.4
Table 1: Representative crystallographic data for a structural analogue of the target compound. Data sourced from[3].

Complementary Techniques for Structural Verification

While X-ray crystallography provides the ultimate structural proof, it is not always feasible to obtain suitable crystals. In such cases, and as a means of orthogonal validation, other spectroscopic techniques are indispensable.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[9] ¹H and ¹³C NMR provide information about the chemical environment and connectivity of atoms.[9]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assemble the molecular structure.

Technique Information Gained
¹H NMR Number of unique protons, their chemical environment, and neighboring protons.[9]
¹³C NMR Number of unique carbons and their chemical environment.[9]
COSY Correlation between coupled protons (typically through 2-3 bonds).
HSQC Correlation between protons and their directly attached carbons.
HMBC Correlation between protons and carbons over long-range (typically 2-3 bonds).
Table 2: Information provided by various NMR experiments.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[10] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns in tandem mass spectrometry (MS/MS) can provide clues about the molecular structure.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI). Acquire a full scan mass spectrum to determine the molecular weight. For structural information, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).[8]

  • Data Analysis: The accurate mass measurement from the full scan spectrum is used to determine the elemental composition. The fragmentation pattern in the MS/MS spectrum is analyzed to identify characteristic fragments and deduce structural motifs.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific research question and the nature of the sample.

Figure 2: Comparison of X-ray crystallography, NMR, and Mass Spectrometry.
Feature X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Primary Information Absolute 3D structureAtomic connectivityMolecular weight and formula
Sample Requirement Single crystalSoluble, pure sampleSmall amount of sample
Strengths Unambiguous, provides stereochemistryStructure in solution, dynamic informationHigh sensitivity, accurate mass
Limitations Crystal growth can be a bottleneckDoes not give absolute stereochemistryLimited structural detail
Table 3: A comparative summary of analytical techniques for structural elucidation.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural verification of a novel compound like 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is a critical step in its development journey. While single-crystal X-ray crystallography remains the undisputed gold standard for providing a definitive three-dimensional structure, a multi-faceted approach incorporating NMR spectroscopy and mass spectrometry is the most robust strategy. These techniques, when used in concert, provide a self-validating system that ensures the highest level of scientific integrity. The data from NMR and MS can confirm the connectivity and molecular formula, respectively, which should be consistent with the solid-state structure determined by X-ray crystallography. This integrated approach provides the unwavering confidence required for advancing a compound through the rigorous pipeline of drug discovery and development.

References

  • Anthonysamy, A., Balasubramanian, S., Chinnakali, K., & Fun, H.-K. (2007). 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. Acta Crystallographica Section E: Crystallographic Communications, 63(3), o1148–o1150. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 2, 2026, from [Link]

  • Asadov, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 330–335. [Link]

  • AVESİS. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl. Retrieved February 2, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved February 2, 2026, from [Link]

  • University of Florida Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved February 2, 2026, from [Link]

  • Balogh, M. P. (2010). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International, 23(6). [Link]

  • Carleton College Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved February 2, 2026, from [Link]

  • Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1). [Link]

  • Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. RSC Publishing. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved February 2, 2026, from [Link]

  • University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Retrieved February 2, 2026, from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved February 2, 2026, from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 5). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data | Request PDF. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved February 2, 2026, from [Link]

  • American Laboratory. (n.d.). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. Retrieved February 2, 2026, from [Link]

  • PMC - NIH. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved February 2, 2026, from [Link]

  • Physics World. (2026, February 2). New project takes aim at theory-experiment gap in materials data. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved February 2, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, a substituted pyrimidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar aromatic amines and pyrimidine-based molecules to establish a robust and cautious disposal protocol.

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards of a compound is the foundational step in developing safe disposal procedures. Based on data from analogous compounds, such as 2-amino-6-phenylpyrimidin-4-ol, we can infer the likely hazard profile of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol.

Inferred Hazard Classifications:

Hazard ClassGHS Hazard StatementRationale
Acute Toxicity (Oral)H302: Harmful if swallowedBased on data for similar aminopyrimidines[1]
Acute Toxicity (Dermal)H312: Harmful in contact with skinExtrapolated from related compounds[1]
Skin IrritationH315: Causes skin irritationA common characteristic of aromatic amines and aminopyrimidines[1][2]
Eye IrritationH319: Causes serious eye irritationConsistently observed in safety data for similar structures[1][2]
Acute Toxicity (Inhalation)H332: Harmful if inhaledA potential hazard for powdered or aerosolized forms[1]

Causality of Hazards: The presence of the amino group attached to the pyrimidine ring, a common feature in many biologically active molecules, can contribute to skin and eye irritation. Aromatic amines, as a class, are known to have varying degrees of toxicity, and it is prudent to handle such compounds with care to avoid accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, a stringent PPE protocol is non-negotiable. The following PPE should be worn at all times when handling 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, including during disposal procedures:

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes. A face shield should be used if there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used, if any.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate particulate filter is necessary. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Spill Management: A Proactive Approach

Accidental spills should be managed promptly and safely. The following steps provide a general guideline for spill cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Contain the Spill: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. For solid spills, carefully sweep the material, avoiding dust generation.

  • Neutralization (if applicable and safe): The use of a neutralizing agent should only be considered if the chemical properties of the compound and its reaction products are well understood. Given the lack of specific data for this compound, this step should be approached with extreme caution.

  • Collection and Packaging: Collect the absorbed material or spilled solid into a clearly labeled, sealable waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials should also be treated as hazardous waste.

Waste Collection and Segregation: A Critical Step for Safe Disposal

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure that the waste is managed in the most environmentally sound manner.

Workflow for Waste Segregation and Collection:

Caption: Decision workflow for the segregation and initial containment of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol waste.

Key Principles of Waste Collection:

  • Dedicated Containers: Use separate, clearly labeled, and chemically compatible containers for solid and liquid waste.

  • Labeling: All waste containers must be labeled with the full chemical name, "Hazardous Waste," and the primary hazard(s) (e.g., "Toxic," "Irritant").

  • Incompatible Materials: Do not mix this waste with other incompatible waste streams. Aromatic amines can react with strong oxidizing agents and acids.

  • Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from general laboratory traffic.

Final Disposal Methods: Ensuring Regulatory Compliance

The final disposal of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol waste must be conducted by a licensed hazardous waste disposal company. The most common and appropriate disposal methods for this type of chemical waste are:

  • Incineration: High-temperature incineration is the preferred method for the complete destruction of organic compounds.

  • Landfill: In some cases, and depending on local regulations, solidified and stabilized waste may be disposed of in a designated hazardous waste landfill.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is a critical component of responsible laboratory practice. By adhering to the principles of thorough hazard assessment, consistent use of appropriate PPE, proactive spill management, and meticulous waste segregation, researchers can minimize risks to themselves and the environment. This guide provides a foundational framework, but it is the responsibility of every laboratory professional to remain informed and compliant with all applicable safety and environmental regulations.

References

  • PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.